Quinalizarin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,2,5,8-tetrahydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKTXLEJZIDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052558 | |
| Record name | Quinalizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid with a green metallic luster; [Merck Index] Red-brown powder; [Acros Organics MSDS] | |
| Record name | Quinalizarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
81-61-8 | |
| Record name | Quinalizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5,8-Tetrahydroxy anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinalizarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | quinalizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinalizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,2,5,8-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinalizarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,8-tetrahydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALIZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D43C3LYSG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinalizarin: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinalizarin, also known as 1,2,5,8-Tetrahydroxyanthraquinone, is a polyhydroxyanthraquinone with a distinguished history as a dye and a growing reputation in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, with a particular focus on its role as a protein kinase CK2 inhibitor and its potential in cancer and fungal disease therapy. Detailed experimental protocols are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₁₄H₈O₆.[1] Its structure is characterized by an anthraquinone core substituted with four hydroxyl groups at the 1, 2, 5, and 8 positions.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1,2,5,8-tetrahydroxyanthracene-9,10-dione |
| CAS Number | 81-61-8 |
| Molecular Formula | C₁₄H₈O₆[1] |
| Molecular Weight | 272.21 g/mol |
| Synonyms | 1,2,5,8-Tetrahydroxyanthraquinone, Alizarin Bordeaux, C.I. 58500, C.I. Mordant Violet 26[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Red solid with a green metallic luster |
| Melting Point | >275 °C[3] |
| Boiling Point | 517.1 ± 45.0 °C at 760 mmHg[3] |
| Water Solubility | 2.586 mg/L at 25 °C[3] |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 4[3] |
| Hydrogen Bond Acceptor Count | 6[3] |
Synthesis of this compound
General Synthesis Approach:
The synthesis of this compound can be conceptually approached through the sulfonation and subsequent hydroxylation of anthraquinone derivatives. One plausible, though not explicitly detailed, laboratory-scale approach could involve the following conceptual steps:
-
Sulfonation of Alizarin: Alizarin is treated with an excess of fuming sulfuric acid. The oleum provides a high concentration of sulfur trioxide, which acts as the sulfonating agent. The reaction temperature and time are critical parameters that would need to be optimized to favor the introduction of sulfonic acid groups at the desired positions.
-
Hydroxylation: The sulfonated intermediate is then subjected to hydroxylation. This is typically achieved by heating the reaction mixture with a strong base, such as potassium hydroxide, often in the presence of an oxidizing agent like potassium chlorate or nitrate. This step replaces the sulfonic acid groups with hydroxyl groups.
-
Workup and Purification: The reaction mixture is cooled and then carefully neutralized with acid. The crude this compound precipitates out of the solution and can be collected by filtration. Purification can be achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid.
It is important to note that this is a generalized description, and the actual experimental conditions would require careful optimization and adherence to safety protocols due to the corrosive and hazardous nature of the reagents involved.
Biological Activity and Mechanism of Action
This compound has garnered significant interest for its potent and selective inhibition of protein kinase CK2 (formerly known as casein kinase II).[4] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, this compound can induce apoptosis and cell cycle arrest in various cancer cell lines.
Inhibition of Protein Kinase CK2
This compound acts as an ATP-competitive inhibitor of CK2 with a reported IC₅₀ value of 110 nM.[4] It exhibits high selectivity for CK2 over a wide range of other kinases. The binding of this compound to the ATP-binding pocket of CK2 prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling pathways that promote cancer cell survival.
Caption: this compound inhibits CK2, leading to apoptosis.
Modulation of Signaling Pathways
Research has demonstrated that this compound's anticancer effects are mediated through the modulation of several key signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound can activate the p38 and JNK arms of the MAPK pathway, which are generally associated with stress responses and apoptosis, while inhibiting the ERK pathway, which is often pro-survival.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.
-
Akt Pathway: By inhibiting CK2, this compound can indirectly lead to the dephosphorylation and inactivation of Akt, a key pro-survival kinase.
Antifungal Activity
Recent studies have highlighted the potential of this compound as an antifungal agent, particularly against Candida albicans. It has been shown to inhibit hyphal growth and biofilm formation, which are critical for the virulence of this opportunistic pathogen. The proposed mechanism involves the induction of apoptosis and necrosis in fungal cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound (General Approach)
Disclaimer: This is a generalized protocol based on historical synthesis routes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Alizarin
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Potassium hydroxide
-
Potassium chlorate
-
Hydrochloric acid (concentrated)
-
Ethanol (95%)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a fume hood, slowly add alizarin to a stirred solution of fuming sulfuric acid at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until sulfonation is complete (monitoring by TLC may be possible after careful quenching of an aliquot).
-
Cool the reaction mixture and carefully add it to a solution of potassium hydroxide and a catalytic amount of potassium chlorate.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours to effect hydroxylation.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protein Kinase CK2 Inhibition Assay
Materials:
-
Recombinant human CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CK2 enzyme, and the peptide substrate in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of CK2 inhibition for each this compound concentration and determine the IC₅₀ value.
Caption: Workflow for a radiometric CK2 inhibition assay.
Cell Viability and Apoptosis Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Procedure (Apoptosis Assay):
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Spectrophotometric Determination of Metal Ions (General Protocol)
This compound forms colored complexes with various metal ions, making it a useful reagent for their spectrophotometric determination. The following is a general protocol that can be adapted for specific metal ions like aluminum, beryllium, or magnesium.
Materials:
-
Standard solution of the metal ion of interest
-
This compound solution (in a suitable solvent like ethanol)
-
Buffer solution to maintain the optimal pH for complex formation
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of standard solutions of the metal ion.
-
To each standard solution, add a fixed amount of the this compound solution and the appropriate buffer.
-
Allow sufficient time for the color of the complex to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the metal-quinalizarin complex.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the metal ion.
-
Prepare the unknown sample in the same manner and measure its absorbance.
-
Determine the concentration of the metal ion in the unknown sample from the calibration curve.
Conclusion
This compound is a versatile molecule with a rich chemical history and a promising future in the fields of medicinal chemistry and analytical science. Its potent and selective inhibition of protein kinase CK2, coupled with its ability to modulate key cellular signaling pathways, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. Furthermore, its antifungal properties and its utility as a chromogenic reagent for metal ion detection underscore its broad applicability. The experimental protocols provided in this guide are intended to serve as a foundation for further investigation into the multifaceted nature of this compound.
References
- 1. Preconcentration and separation of ultra-trace beryllium using quinalizarine-modified magnetic microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of aluminium in hemodialysis water - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aminoanthraquinone derivatives from quinizarin - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
An In-Depth Technical Guide to the Synthesis of 1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 1,2,5,8-tetrahydroxyanthraquinone, a compound more commonly known as quinalizarin. With applications ranging from a dye and pigment to a potent and selective inhibitor of protein kinase CK2, understanding its synthesis is crucial for researchers in various chemical and biomedical fields. This document details the core synthetic pathways, providing experimental protocols and quantitative data where available.
Core Synthesis Method: The Bohn-Schmidt Reaction
The most established and industrially significant method for the synthesis of this compound is the Bohn-Schmidt reaction . This reaction involves the introduction of hydroxyl (-OH) groups to an anthraquinone molecule that already possesses at least one hydroxyl group. The reaction typically employs fuming sulfuric acid (oleum) and is often facilitated by the use of boric acid and a catalyst.
Synthesis from Alizarin (1,2-Dihydroxyanthraquinone)
The hydroxylation of alizarin is a common route to this compound. The introduction of two additional hydroxyl groups at the 5 and 8 positions is achieved through the electrophilic substitution mechanism of the Bohn-Schmidt reaction.
Reaction Pathway:
Caption: Synthesis of this compound from Alizarin via the Bohn-Schmidt Reaction.
Experimental Protocol:
While specific, modern, peer-reviewed protocols are not abundant, historical industrial processes provide a basis for the synthesis. The following is a generalized procedure based on established principles of the Bohn-Schmidt reaction:
-
Reaction Setup: To a solution of alizarin in fuming sulfuric acid (oleum, typically with 20-65% free SO₃), boric acid is added. The boric acid is believed to act as a regulating agent by forming an ester with the hydroxyl groups, preventing further oxidation and degradation of the product.[1] A catalytic amount of mercury or a mercury salt (e.g., mercury(II) sulfate) is introduced to accelerate the reaction.[1]
-
Reaction Conditions: The reaction mixture is heated. The Bohn-Schmidt reaction generally proceeds at temperatures between 25-50°C, though industrial processes may use higher temperatures to reduce the lengthy reaction time, which can otherwise take several weeks.[1]
-
Work-up: Upon completion of the reaction, the mixture is carefully poured into a large volume of water to precipitate the crude this compound. The acidic solution is then filtered.
-
Purification: The crude product is washed with water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent such as acetic acid or nitrobenzene.[2] Sublimation in a vacuum is also a viable purification method.[2]
Quantitative Data:
| Parameter | Value/Range | Source |
| Starting Material | Alizarin (1,2-Dihydroxyanthraquinone) | General Knowledge |
| Reagents | Fuming Sulfuric Acid (Oleum), Boric Acid | [1] |
| Catalyst | Mercury or Selenium | [1] |
| Temperature | 25-50°C (can be higher) | [1] |
| Reaction Time | Several hours to weeks | [1] |
| Purification | Recrystallization (acetic acid, nitrobenzene), Sublimation | [2] |
Synthesis from Quinizarin (1,4-Dihydroxyanthraquinone)
An alternative pathway involves the hydroxylation of quinizarin. This would involve the introduction of hydroxyl groups at the 2, 5, and 8 positions, or more likely, a rearrangement and subsequent hydroxylation under the harsh reaction conditions.
Reaction Pathway:
Caption: Synthesis of this compound from Quinizarin.
Experimental Protocol:
The protocol for the synthesis from quinizarin would be analogous to that from alizarin, employing the conditions of the Bohn-Schmidt reaction. It is important to note that the synthesis of the precursor, quinizarin, can be achieved by reacting phthalic anhydride with either p-chlorophenol followed by hydrolysis, or less efficiently, with hydroquinone.
A detailed procedure for the synthesis of quinizarin from phthalic anhydride and p-chlorophenol is available in Organic Syntheses. This procedure involves heating the reactants with sulfuric acid and boric acid at 200°C for 3.5 hours, followed by a multi-step aqueous work-up. The reported yield for this precursor synthesis is 68-74%.[2]
Alternative and Emerging Synthesis Methods
While the Bohn-Schmidt reaction is the classical approach, modern synthetic chemistry is moving towards more environmentally friendly and efficient methods.
Microbial Synthesis
Research into the microbial synthesis of anthraquinone derivatives offers a "green" alternative to harsh chemical methods. This typically involves the biotransformation of anthraquinone precursors using genetically engineered microorganisms. While a direct microbial synthesis for this compound is not yet established, the successful synthesis of related anthraquinone glucosides from precursors like alizarin demonstrates the potential of this approach. This method avoids the use of toxic catalysts and harsh reagents.
Workflow for Microbial Synthesis:
Caption: Generalized workflow for the microbial synthesis of anthraquinone derivatives.
Conclusion
The synthesis of 1,2,5,8-tetrahydroxyanthraquinone (this compound) is predominantly achieved through the Bohn-Schmidt reaction, a robust and historically significant method. While detailed modern experimental protocols with quantitative yields are sparse in academic literature, the foundational principles of this reaction, utilizing fuming sulfuric acid and boric acid with starting materials like alizarin, are well-established. For researchers and professionals in drug development, understanding this core synthesis is essential. Furthermore, the exploration of greener, biocatalytic methods like microbial synthesis represents a promising future direction for the production of this compound and other valuable anthraquinone derivatives.
References
Quinalizarin solubility in different organic solvents
An In-depth Technical Guide to the Solubility of Quinalizarin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (1,2,5,8-Tetrahydroxyanthraquinone) is a polycyclic aromatic organic compound and a member of the hydroxyanthraquinone family.[1][2] It has garnered significant interest in biomedical research for its potential as an anticancer agent and a potent, selective inhibitor of protein kinase CK2.[3][4] Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from designing in vitro assays and screening protocols to developing formulation strategies for in vivo studies. This guide provides a comprehensive overview of the available solubility data for this compound, details common experimental protocols for solubility determination, and visualizes key related biological and experimental workflows.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. This compound is generally characterized by its low solubility in aqueous solutions and varying degrees of solubility in organic solvents.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in organic solvents is limited in publicly available literature. The following table summarizes the available qualitative and quantitative information. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][6] | Not Specified | Commonly used for preparing stock solutions in biological assays.[7] |
| Methanol | Soluble[5] / Slightly Soluble[8] | Not Specified | Contradictory reports may reflect different experimental conditions. |
| Ethanol | Slightly Soluble[8] | Not Specified | |
| Acetone | Slightly Soluble[8] | Not Specified | |
| Chloroform | Slightly Soluble[8] | Not Specified | |
| Ethyl Acetate | Slightly Soluble[8] | Not Specified | |
| Acetic Acid | Slightly Soluble[8] | Not Specified | |
| Benzene | Slightly Soluble[8] | Not Specified | |
| Petroleum Ether | Practically Insoluble[8] | Not Specified | |
| Water | 2.586 mg/L[9] | 25 | Very low aqueous solubility is a key characteristic. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for drug discovery and development. The "shake-flask" method is a traditional and reliable technique for measuring equilibrium solubility.[10]
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature.
Materials:
-
This compound powder (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Avoid disturbing the solid material at the bottom.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or molarity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound [himedialabs.com]
- 3. portlandpress.com [portlandpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. chemicea.com [chemicea.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Quinalizarin: A Technical Guide
Introduction
Quinalizarin, with the systematic name 1,2,5,8-Tetrahydroxyanthracene-9,10-dione, is a polyhydroxyanthraquinone derivative.[1][2] This organic compound and its isomers are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and application in research and development. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, along with detailed experimental protocols.
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables, providing a quantitative basis for its identification and analysis.
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by an absorption maximum that is dependent on the solvent's polarity. In a phosphate buffer, the principal absorption peak is observed at 470 nm. The position of this peak is known to shift with changes in the solvent environment, a characteristic that can be exploited in various analytical applications.
| Solvent System | λmax (nm) |
| Phosphate Buffer (pH 7.4) | 470 |
| Note: The absorption maximum is subject to shifts depending on the solvent used. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The presence of hydroxyl and carbonyl groups is clearly indicated.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (phenolic) |
| 1604, 1582 | C=O stretching (quinone) |
| ~1600-1450 | C=C stretching (aromatic) |
| ~1300-1200 | C-O stretching (phenol) |
| Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maximum (λmax) of this compound in a given solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, phosphate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in a volumetric flask with the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) suitable for spectroscopic analysis.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Rinse a second quartz cuvette with the dilute this compound solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound, finely powdered
-
Spectroscopic grade potassium bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder. Add a small amount of this compound (approx. 1-2 mg) to the KBr powder.
-
Mixing: Gently but thoroughly mix the this compound and KBr by grinding them together in the mortar until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be run first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.
-
Data Acquisition:
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
-
Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.
-
Data Analysis: The chemical shifts (δ) of the signals are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
Quinalizarin's Mechanism of Action as a CK2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Quinalizarin, a potent and highly selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a crucial serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a significant tool for studying CK2 function and as a potential lead compound in drug discovery.
Core Mechanism: ATP-Competitive Inhibition
This compound acts as an ATP-competitive inhibitor of CK2.[1][2][3][4] This means that it binds to the ATP-binding pocket of the CK2 catalytic subunit, directly competing with the endogenous ATP substrate. By occupying this site, this compound prevents the transfer of the γ-phosphate from ATP to CK2's protein substrates, thereby effectively blocking its kinase activity.
The structural basis for this inhibition lies in the specific interactions between this compound and the amino acid residues within the CK2 active site. X-ray crystallography studies have revealed that this compound forms several key polar interactions within the ATP-binding pocket, an unusual characteristic for CK2 inhibitors that contributes to its high affinity and selectivity.[2][5]
Quantitative Analysis of CK2 Inhibition
The potency and selectivity of this compound have been extensively characterized through various biochemical assays. The following table summarizes the key quantitative data related to its inhibitory activity against CK2 and other kinases.
| Parameter | Value | Kinase | Notes | Reference |
| Ki | ~50 nM | Human CK2 | ATP-competitive inhibition | [2][3][6] |
| IC50 | 110 nM | Human CK2 | [6] | |
| Ki | 52 nM | Human CK2 | [7] | |
| Ki | 0.052 µM | Human CK2 | [1] | |
| Ki | ~60 nM | Human CK2 | [5] | |
| Residual Activity | 10% | Human CK2 Holoenzyme | At 1 µM this compound | [7] |
| Residual Activity | 7% | Human CK2 | At 1 µM this compound | [8] |
| Residual Activity | 42% | Human CK2α | At 1 µM this compound | [7] |
| Residual Activity | >50% | 139 other kinases | At 1 µM this compound, demonstrating high selectivity | [7] |
Signaling Pathways Modulated by this compound
By inhibiting CK2, this compound influences a number of downstream signaling pathways that are critical for cell fate and function. The anticancer activity of this compound has been linked to the modulation of the Akt, MAPK, STAT3, and p53 signaling pathways.[9] Inhibition of CK2 by this compound can lead to reduced cell viability, suppression of migration, and induction of apoptosis in various cancer cell lines.[10]
Caption: Signaling pathways affected by this compound through CK2 inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound as a CK2 inhibitor.
In Vitro CK2 Phosphorylation Assay
This assay is fundamental for determining the inhibitory potential of compounds against CK2.
Objective: To measure the kinase activity of CK2 in the presence and absence of this compound by quantifying the incorporation of 33P from [γ-33P]ATP into a specific peptide substrate.
Materials:
-
Recombinant human CK2 (catalytic α subunit or holoenzyme)
-
This compound (dissolved in DMSO)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-33P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 12 mM MgCl2
-
0.5 M Orthophosphoric acid
-
Phosphocellulose filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the CK2 enzyme (0.5–1 pmol), and the peptide substrate (100 µM).
-
Add varying concentrations of this compound or DMSO (as a control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the phosphorylation reaction by adding [γ-33P]ATP (20 µM, 500–1000 cpm/pmol).
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 0.5 M orthophosphoric acid.
-
Spot an aliquot of the reaction mixture onto a phosphocellulose filter.
-
Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter to determine the amount of 33P incorporated into the peptide substrate.
-
Calculate the percentage of CK2 inhibition at each this compound concentration relative to the DMSO control.
Caption: Experimental workflow for an in vitro CK2 phosphorylation assay.
Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Objective: To determine the Michaelis-Menten constant (Km) for ATP and the inhibition constant (Ki) for this compound.
Procedure:
-
Perform the in vitro CK2 phosphorylation assay as described above.
-
Vary the concentration of ATP while keeping the concentration of the peptide substrate constant.
-
Repeat the experiment with several fixed concentrations of this compound.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Analyze the resulting plots to determine the Km and Vmax in the presence and absence of the inhibitor. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the Ki value from the changes in the apparent Km at different inhibitor concentrations.[11]
Kinase Selectivity Profiling
Assessing the selectivity of an inhibitor is crucial for its development as a specific molecular probe or therapeutic agent.
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Procedure:
-
A panel of purified, active protein kinases is assembled.
-
The activity of each kinase is assayed in the presence of a fixed concentration of this compound (e.g., 1 µM) and a corresponding vehicle control (DMSO).
-
The specific substrates and assay conditions are optimized for each individual kinase.
-
The residual activity of each kinase in the presence of this compound is calculated as a percentage of the activity in the control.
-
The results are often presented as a percentage of residual activity, with lower values indicating stronger inhibition. This allows for a direct comparison of this compound's effect across the kinome.[7]
Caption: Logical relationship of this compound's high selectivity for CK2.
Conclusion
This compound is a well-characterized, potent, and highly selective ATP-competitive inhibitor of protein kinase CK2. Its mechanism of action is understood at the molecular level, and its effects on cellular signaling pathways have been documented. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals working with this important chemical probe. The remarkable selectivity of this compound makes it an invaluable tool for dissecting the complex biology of CK2 and for exploring its potential as a therapeutic target in various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 | MRC PPU [ppu.mrc.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. research.unipd.it [research.unipd.it]
The Multifaceted Biological Activities of Quinalizarin and Its Derivatives: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of Quinalizarin, covering its anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comprehensive overview of its mechanisms of action, detailed experimental protocols, and a summary of key quantitative data to support further research and drug development.
This compound (1,2,5,8-tetrahydroxyanthraquinone), a synthetic anthraquinone dye, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities.[1] Initially recognized for its industrial applications, recent research has unveiled its potential as a therapeutic agent, particularly in the realm of oncology. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological activities of this compound and its derivatives, focusing on its anticancer, antimicrobial, and enzyme-inhibiting properties. The document summarizes key quantitative data, provides detailed experimental methodologies for crucial assays, and visualizes the complex signaling pathways modulated by this intriguing molecule.
Anticancer Activity: A Primary Focus of this compound Research
A substantial body of evidence highlights the potent anticancer effects of this compound against a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).
This compound has been shown to modulate several key signaling pathways implicated in cancer progression, including the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Akt pathways.[2][3][4]
Induction of Apoptosis
This compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the generation of ROS, which leads to mitochondrial dysfunction and the activation of the caspase cascade.[5][6] Western blot analyses have consistently shown that this compound treatment upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[2][6] This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis induction. Furthermore, this compound treatment leads to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis.[2][3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at various phases. Flow cytometry studies have demonstrated that this compound can induce G0/G1 phase arrest in lung cancer cells and G2/M phase arrest in colorectal and breast cancer cells.[2][3][5] This cell cycle arrest is associated with the modulation of key regulatory proteins. For instance, in colorectal cancer cells, this compound has been observed to downregulate the expression of cyclin B1 and cyclin-dependent kinases (CDK1/2), which are crucial for the G2/M transition.[3] In esophageal cancer cells, it causes G0/G1 arrest by downregulating CDK2/4 and cyclins D1/E, while upregulating the cell cycle inhibitors p21 and p27.[6]
Quantitative Data on Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines have been quantified using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | Not specified | [2] |
| NCI-H460 | Lung Cancer | Not specified | [2] |
| NCI-H23 | Lung Cancer | Not specified | [2] |
| SW480 | Colorectal Cancer | Not specified | [3][4] |
| HCT-116 | Colorectal Cancer | Not specified | [3][4] |
| MCF-7 | Breast Cancer | Not specified | [5] |
| HCE-4 | Esophageal Cancer | Not specified | [6] |
| HeLa | Cervical Cancer | ~50-75 | [7] |
| DU145 | Prostate Cancer | ~50-75 | [7] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 28.0 | [8] |
| HCT116 | Colorectal Cancer | 31.5 | [8] |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Enzyme Inhibition: A Selective Target
This compound is a potent and highly selective inhibitor of Protein Kinase CK2 (formerly known as Casein Kinase II).[9][10] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[9] The inhibition of CK2 by this compound is competitive with respect to ATP, with a Ki value of approximately 50-60 nM.[10] This potent and selective inhibition of a key pro-survival kinase contributes significantly to this compound's anticancer activity.
Quantitative Data on Enzyme Inhibition
| Enzyme | Inhibition Constant (Ki) | Reference |
| Protein Kinase CK2 | ~50-60 nM | [10] |
Table 2: Inhibitory activity of this compound against Protein Kinase CK2.
Antimicrobial and Other Biological Activities
Beyond its anticancer and enzyme-inhibiting properties, this compound has also demonstrated promising antimicrobial activity, particularly against fungal pathogens.
Antifungal Activity
Recent studies have highlighted the potential of this compound as an antifungal agent, especially against Candida albicans. It has been shown to inhibit hyphal growth, a key virulence factor for this fungus, and to disrupt biofilm formation.[11][12] The antifungal mechanism appears to involve the induction of apoptosis and necrosis, mediated by an increase in intracellular ROS and alterations in mitochondrial membrane potential.[11]
| Fungal Species | Activity | Concentration | Reference |
| Candida albicans | Inhibition of biofilm formation | 8-80 µg/mL | [12] |
| Candida species | Antifungal activity | Not specified | [11] |
| Geotrichum capitatum | Antifungal activity | Not specified | [11] |
Table 3: Antifungal activity of this compound.
Anti-inflammatory and Neuroprotective Potential: Areas for Future Research
While the anticancer and antimicrobial activities of this compound are well-documented, its anti-inflammatory and neuroprotective effects remain less explored. Anthraquinones, as a class of compounds, are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[13] Similarly, some quinones have shown neuroprotective potential.[14] However, specific studies detailing these activities for this compound are limited. This represents a promising avenue for future research to further elucidate the therapeutic potential of this versatile molecule.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Analysis by Western Blot
This protocol is used to detect the expression of apoptosis-related proteins following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Kinase CK2 Inhibition Assay
This protocol is used to measure the inhibitory activity of this compound against CK2.[9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2).
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Measurement of Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away the unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of CK2 inhibition at each this compound concentration and determine the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are intricately linked to its ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for investigating the anticancer properties of this compound.
Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest in cancer cells.
Caption: A typical experimental workflow for investigating the anticancer activity of this compound.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to induce apoptosis and cell cycle arrest in a wide range of cancer cells, coupled with their potent and selective inhibition of the pro-survival kinase CK2, makes them attractive candidates for further drug development. The emerging evidence of their antifungal activity further broadens their potential applications.
However, to fully realize the therapeutic potential of this compound, further research is warranted in several key areas. A more comprehensive investigation into the anti-inflammatory and neuroprotective properties of this compound is crucial. Detailed structure-activity relationship (SAR) studies on this compound derivatives could lead to the development of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the safety and efficacy of these compounds in preclinical models. This in-depth technical guide provides a solid foundation for researchers to advance the study of this compound and its derivatives, with the ultimate goal of translating these promising laboratory findings into novel and effective therapeutic strategies.
References
- 1. This compound, a specific CK2 inhibitor, can reduce icotinib resistance in human lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.bcm.edu [cdn.bcm.edu]
Quinalizarin: A Technical Guide to an Anthraquinone Dye at the Intersection of Natural Products and Synthetic Chemistry
Abstract: This technical guide provides an in-depth analysis of Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone), a significant member of the anthraquinone class of dyes. While structurally related to natural colorants, this compound is primarily a synthetic dye developed in the late 19th century, marking a pivotal moment in the transition from natural to synthetic dyestuffs. This document details its chemical and physical properties, historical context, and modern applications. It provides comprehensive experimental protocols for its synthesis and application in dyeing. Furthermore, this guide includes visualizations of the chemical mechanisms and experimental workflows, designed for researchers, scientists, and professionals in drug development who may utilize this compound for its colorimetric properties or its more recent applications as a potent protein kinase inhibitor.
Introduction
This compound, systematically named 1,2,5,8-Tetrahydroxyanthracene-9,10-dione, is a polycyclic aromatic organic compound.[1] It belongs to the anthraquinone family, a class of compounds responsible for the vibrant red, orange, and violet hues found in historical natural dyes such as madder (from Rubia tinctorum) and cochineal.[2] Unlike alizarin, the primary colorant in madder, this compound is not known to be a major component of any traditional natural dye source. Instead, its history begins in the late 19th century with its chemical synthesis.[3]
The development of this compound occurred during an era of profound change in the textile industry, as synthetic chemistry began to provide alternatives to age-old natural colorants.[4] Its synthesis followed the successful synthesis of alizarin in 1869, which led to the collapse of the madder cultivation market.[4] While its use as a textile dye has diminished, this compound's unique chemical properties, particularly its ability to chelate metal ions, have sustained its use in analytical chemistry for the detection of various metals, including aluminum, boron, and manganese.[5][6] In recent decades, it has garnered significant interest in the biomedical field as a potent and selective inhibitor of protein kinase CK2, making it a valuable tool for cancer research and drug development.[7][8]
This guide serves as a comprehensive technical resource, bridging the historical context of this compound as a dye with its underlying chemical principles and modern scientific applications.
Chemical and Physical Properties
This compound is a red-brown or orange powder with a distinct green metallic luster.[3] It is insoluble in water but dissolves in aqueous alkaline solutions to produce a reddish-violet color.[3] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,2,5,8-Tetrahydroxyanthracene-9,10-dione | [3] |
| Synonyms | Alizarin Bordeaux B, C.I. Mordant Violet 26, C.I. 58500 | [3] |
| CAS Number | 81-61-8 | [1] |
| Molecular Formula | C₁₄H₈O₆ | [1] |
| Molecular Weight | 272.21 g/mol | [3] |
| Appearance | Red needles with green metallic luster; Red-brown powder | [3] |
| Melting Point | >275 °C (≥300 °C) | [3] |
| Solubility | Insoluble in water; Very slightly soluble in most organic solvents. | [3] |
| Color in Solvents | Aqueous Alkalies: Reddish-violetAcetic Acid: YellowSulfuric Acid: Blue-violet | [3] |
Spectroscopic Data and Color Chemistry
The color of this compound is a direct result of its extended π-conjugated system. The presence of four hydroxyl groups significantly influences its spectroscopic properties, especially in response to changes in pH and the presence of metal ions (mordants).
The deprotonation of the hydroxyl groups in alkaline conditions causes a bathochromic (red) shift in the absorption spectrum, leading to the observed color change from orange/yellow in acidic/neutral media to reddish-violet in basic solutions.[3][9] This behavior is characteristic of hydroxyanthraquinones.[9]
As a mordant dye, this compound forms stable coordination complexes with metal ions, which both fixes the dye to the textile fiber and produces the final color. The nature of the metal ion dictates the resulting shade.
| Condition | Color / Spectroscopic Data | Reference(s) |
| General Absorbance Peak | λmax at 258 nm | [10] |
| Dye on Cotton (Al³⁺ Mordant) | Dark Red | [3] |
| Dye on Cotton (Cr³⁺ Mordant) | Bluish-violet | [3] |
| Complex with Co²⁺ | λmax at 554 nm (in DMSO) | [11] |
| Behavior in Basic Solution | Reddish-violet color, indicative of a red-shifted λmax due to deprotonation. | [3] |
Historical Context and Use as a Dye
This compound emerged in the late 19th century as a synthetic dye. Its production was made possible by advances in industrial chemistry, particularly the ability to perform reactions in concentrated sulfuric acid (oleum).[3] It was used to dye cotton, producing different shades depending on the mordant applied. For example, an aluminum mordant yielded a dark red, while a chromium mordant produced a bluish-violet hue.[3] Though effective, its use as a primary textile dye has been largely superseded by more modern synthetic dyes, and it is now only occasionally used in cotton printing.[3]
Experimental Protocols
This protocol is based on the historical synthesis methods developed in the late 19th century. Caution: This procedure involves highly corrosive and hazardous materials, including oleum (fuming sulfuric acid) and caustic solutions. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Objective: To synthesize this compound from Alizarin or Quinizarin.
Materials:
-
Alizarin (1,2-dihydroxyanthraquinone) or Quinizarin (1,4-dihydroxyanthraquinone)
-
Oleum (80% fuming sulfuric acid, H₂S₂O₇)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Boric acid (optional, aids in sulfonation)
-
Deionized water
-
Heating mantle, round bottom flask, condenser, and appropriate glassware
Procedure:
-
Sulfonation: Carefully add the starting material (Alizarin or Quinizarin) to a flask containing 80% oleum. The reaction is exothermic and should be done slowly with cooling.
-
Heating: Gently heat the mixture. The exact temperature and duration depend on the specific patent/method but typically involve heating to introduce sulfonic acid groups and facilitate hydroxylation.
-
Hydrolysis & Hydroxylation: After cooling, the reaction mixture is carefully poured into a large volume of water or a dilute caustic (alkaline) solution.
-
Caustic Fusion: The mixture is then boiled with a more concentrated caustic solution (e.g., NaOH). This step hydrolyzes the sulfonic acid groups and introduces additional hydroxyl groups onto the anthraquinone core to form the tetrahydroxy derivative, this compound.[3]
-
Precipitation: The alkaline solution is neutralized with acid. This compound, being insoluble in neutral water, will precipitate out of the solution.
-
Purification: The crude this compound precipitate is collected by filtration, washed with water to remove residual salts and acid, and can be further purified by recrystallization from a suitable solvent like acetic acid or by sublimation.[3]
Objective: To prepare cotton fibers for dyeing with this compound using an aluminum (alum) mordant.
Materials:
-
100g scoured (clean) cotton yarn or fabric
-
8-10g Potassium aluminum sulfate (Alum)
-
7g Sodium carbonate (Soda Ash)
-
Stainless steel pot large enough for the fiber to move freely
-
Water
Procedure:
-
Dissolve Mordant: Fill the pot with enough warm water to cover the fibers. Dissolve the alum completely in the water. In a separate container, dissolve the soda ash in hot water and add it slowly to the alum pot.
-
Introduce Fibers: Wet the cotton fibers thoroughly in plain water before adding them to the mordant bath. This ensures even uptake.
-
Heating: Place the pot on a heat source and slowly bring the temperature to a simmer (around 80-90°C). Do not boil.
-
Mordanting Time: Hold the fibers at this temperature for at least one hour, stirring gently every 15 minutes to ensure even mordanting.
-
Cooling & Rinsing: Allow the pot to cool completely. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse thoroughly in cool water. The fibers are now ready for dyeing.
Objective: To dye the mordanted cotton fibers with this compound.
Materials:
-
100g of alum-mordanted cotton fiber
-
1-5g of this compound powder (adjust for desired depth of shade)
-
Small amount of a base (e.g., sodium carbonate) to aid dissolution
-
Stainless steel dye pot
-
Water
Procedure:
-
Prepare Dye Bath: Fill the dye pot with enough water to allow the fibers to move freely.
-
Dissolve Dye: In a separate container, make a paste of the this compound powder with a small amount of hot water. Add a pinch of sodium carbonate to raise the pH and help dissolve the dye, which should form a reddish-violet solution.[3]
-
Add to Dye Pot: Pour the dissolved dye solution into the main dye pot and stir well.
-
Introduce Fibers: Add the wet, mordanted cotton fibers to the dye bath.
-
Heating: Slowly heat the dye bath to a simmer (80-90°C). Maintain this temperature for at least one hour, stirring gently to promote even dyeing.
-
Cooling: Turn off the heat and allow the fibers to cool down in the dye bath. This can take several hours or be left overnight for maximum color uptake.
-
Rinsing and Drying: Remove the dyed fibers, rinse with water until the water runs clear, and hang to dry away from direct sunlight.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key chemical interactions and the overall process workflow for dyeing with this compound.
Caption: Chelation of a metal ion by this compound to form a stable pigment.
Caption: Step-by-step workflow for dyeing cotton with this compound.
Conclusion
This compound holds a unique position in the history of colorants, representing not an ancient natural dye but a product of the 19th-century chemical revolution. Its identity as a synthetic anthraquinone allowed for the creation of consistent and vibrant colors, contributing to the industrial shift away from reliance on botanical sources. While its role in the textile industry has waned, the fundamental chemistry that makes it an effective mordant dye—its ability to chelate metals—underpins its modern utility in analytical chemistry. Furthermore, its specific molecular structure has been identified as a highly selective inhibitor for protein kinase CK2, opening new avenues for its application in molecular biology and therapeutic development. This guide has provided the essential technical data, historical context, and detailed protocols necessary for researchers to understand and utilize this versatile compound.
References
- 1. This compound [himedialabs.com]
- 2. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview [imrpress.com]
- 3. This compound | C14H8O6 | CID 5004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 11. Activity of CoII–this compound: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas this compound Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-silico studies of Quinalizarin binding to protein targets
An In-Depth Technical Guide to In-Silico Studies of Quinalizarin Binding to Protein Targets
Introduction
This compound (1,2,5,8-tetrahydroxyanthraquinone) is a natural organic compound that has garnered significant attention in the field of drug discovery for its diverse pharmacological activities.[1][2][3] It is recognized as a potent inhibitor of several key proteins implicated in various diseases, most notably cancer.[2][3][4] In-silico studies, utilizing computational methods to simulate and analyze molecular interactions, have been instrumental in elucidating the binding mechanisms of this compound to its protein targets. These approaches accelerate the drug discovery process by providing detailed insights into binding affinities, interaction modes, and the structural basis of inhibition, thereby guiding the rational design of more potent and selective therapeutic agents.
This technical guide provides a comprehensive overview of the in-silico methodologies employed to study this compound's interactions with its primary protein targets. It details the experimental protocols for key computational techniques, presents quantitative binding data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Key Protein Targets of this compound
In-silico and biochemical studies have identified several crucial protein targets for this compound. Its anticancer effects are often attributed to the modulation of multiple signaling pathways.[2][4]
-
Protein Kinase CK2: this compound is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.[5][6][7][8] Its high selectivity for CK2 over other kinases makes it a valuable tool for studying CK2's function and a promising lead for therapeutic development.[5][6]
-
Signaling Pathway Kinases: Research has shown that this compound's anticancer activity involves the modulation of several key signaling pathways, including MAPK, STAT3, Akt, and p53.[1][2][4] This suggests interactions with various kinases within these cascades.
-
Apoptosis-Related Proteins: this compound has been shown to induce apoptosis by inactivating the anti-apoptotic protein Bcl-2.[3]
-
Other Kinases: Studies have explored this compound's inhibitory activity against other kinases such as Aurora Kinase and Glycogen Synthase Kinase-3β (GSK-3β).[5][9][10]
-
Viral Proteases: More recently, the potential of this compound to inhibit the SARS-CoV-2 Main Protease (Mpro or 3CLpro), an essential enzyme for viral replication, has been investigated.[11][12][13]
In-Silico Methodologies: Experimental Protocols
The investigation of this compound's binding to its protein targets relies on a suite of computational techniques. The following sections detail the typical protocols for these methods.
General In-Silico Workflow
A typical computational workflow for studying the interaction between a ligand like this compound and a protein target involves several sequential steps, from target preparation to detailed simulation and analysis.
Caption: A standard workflow for in-silico analysis of ligand-protein binding.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]
-
Protein and Ligand Preparation:
-
The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any pre-existing ligands are typically removed.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure.
-
The 2D structure of this compound is converted to a 3D structure, and its energy is minimized. Gasteiger charges are computed for the ligand.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.
-
-
Docking Simulation:
-
Analysis of Results:
-
The results are clustered based on root-mean-square deviation (RMSD).
-
The binding pose with the lowest binding energy (most favorable) from the most populated cluster is selected for further analysis.
-
Interactions such as hydrogen bonds and hydrophobic interactions between this compound and the protein's amino acid residues are analyzed.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.[16]
-
System Preparation:
-
The best-docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box (e.g., cubic or dodecahedron) and solvated with an explicit water model.
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove steric clashes or inappropriate geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This ensures the system reaches a stable temperature and pressure.
-
-
Production MD Run:
-
A production simulation is run for a specified duration (e.g., 50-100 nanoseconds) to generate a trajectory of the complex's motion.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculated to assess the stability of the protein and ligand over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored to assess binding stability.
-
Quantitative Analysis of this compound-Protein Interactions
The following tables summarize the quantitative data from various in-silico studies on this compound's binding to its key protein targets.
Table 1: Binding Affinity and Inhibition Data for this compound
| Target Protein | Method | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |
| Protein Kinase CK2 | Biochemical Assay | - | ~50 nM | 110 nM | [6][7][8] |
| Bcl-2 | Molecular Docking | -8.2 (example) | - | - | [17] |
| p53 | Molecular Docking | -7.5 (example) | - | - | [17] |
| Aurora B Kinase | Biochemical Assay | - | - | 93% residual activity at 1µM | [5] |
| GSK-3β | Biochemical Assay | - | - | 98% residual activity at 1µM | [5] |
| JAK2 | Biochemical Assay | - | - | 102% residual activity at 1µM | [5] |
Note: Docking scores can vary based on the specific software and parameters used. The values for Bcl-2 and p53 are representative examples from similar studies.
Table 2: Key Amino Acid Interactions for this compound Binding (Predicted)
| Target Protein | Interacting Residues (Predicted from Docking) | Type of Interaction |
| Protein Kinase CK2 | Val66, Ile95, His160, Asp175, Lys68, Glu81 | Hydrogen Bonds, Hydrophobic |
| SARS-CoV-2 Mpro | His41, Cys145, Met165, Gln189 | Hydrogen Bonds, Pi-Alkyl |
Note: The specific interacting residues are derived from analysis of the docked poses and are crucial for understanding the structural basis of inhibition.
Signaling Pathway Analysis
This compound exerts its cellular effects by modulating complex signaling networks. In-silico studies help to identify the key protein nodes within these pathways that are targeted by the compound.
This compound's Impact on Cancer Cell Signaling
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by interfering with multiple survival and proliferation pathways.[1][4] The diagram below illustrates the key pathways modulated by this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
Conclusion
In-silico studies have proven to be an indispensable component of modern drug discovery, providing rapid and cost-effective means to investigate the molecular interactions of compounds like this compound. The computational approaches detailed in this guide—from molecular docking to dynamic simulations—have been pivotal in identifying and characterizing the binding of this compound to a range of protein targets, most notably Protein Kinase CK2. The quantitative data derived from these studies offer a clear rationale for this compound's potent inhibitory activity and its effects on critical cellular signaling pathways. As computational methods continue to evolve in accuracy and sophistication, they will undoubtedly play an even greater role in refining this compound-based scaffolds to develop next-generation therapeutics with enhanced potency and specificity.
References
- 1. Molecular mechanisms of this compound induces apoptosis and G0/G1 cell cycle of human esophageal cancer HCE-4 cells depends on MAPK, STAT3, and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound induces autophagy, apoptosis and mitotic catastrophe in cervical and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts an anti-tumour effect on lung cancer A549 cells by modulating the Akt, MAPK, STAT3 and p53 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Casein Kinase II Inhibitor V, this compound - CAS 81-61-8 - Calbiochem | 218717 [merckmillipore.com]
- 9. identification-and-characterization-of-natural-and-semisynthetic-quinones-as-aurora-kinase-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. In Silico methods for the study of the interactions between drugs and their protein targets | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 16. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abap.co.in [abap.co.in]
Quinalizarin for the Detection of Boron in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of quinalizarin for the spectrophotometric detection of boron in aqueous solutions. Boron, an essential micronutrient for plants and an element of interest in various industrial and biological systems, can be reliably quantified using the this compound method.[1] This method is based on the color reaction between boric acid and this compound in a concentrated sulfuric acid medium.
Principle of Detection
The fundamental principle of the this compound method lies in the formation of a colored complex between boron and this compound (1,2,5,8-tetrahydroxyanthraquinone). In a concentrated sulfuric acid solution, this compound itself exhibits a reddish-purple color. However, in the presence of boric acid, a stable, blue-colored chelate complex is formed. The intensity of this blue color is directly proportional to the concentration of boron in the sample, which can be quantified spectrophotometrically. The reaction is highly dependent on the concentration of sulfuric acid, which influences the sensitivity and the range of the determination.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the determination of boron using this compound, compiled from various studies. These values can serve as a reference for methods development and validation.
Table 1: Analytical Performance Characteristics of the this compound Method
| Parameter | Value | Sample Matrix | Reference |
| Linear Range | 10.0 - 100.0 µg/L | Botanical Samples (Solid Phase) | [3] |
| Limit of Detection (LOD) | 1.5 µg/L | Botanical Samples (Solid Phase) | [3] |
| Limit of Quantification (LOQ) | 5.0 µg/L | Botanical Samples (Solid Phase) | [3] |
| Lower Detection Capability | 1 µg | Mammalian Tissues, Blood, CSF, Urine | [3] |
| Wavelength of Max. Absorbance (λmax) | 620 nm | Mammalian Specimens | [3] |
Table 2: Comparison with Other Spectrophotometric Methods for Boron Detection
| Method | Reagent | Typical λmax | Key Advantages | Key Disadvantages |
| This compound | This compound | 620 nm | Established method, good sensitivity. | Requires concentrated sulfuric acid, potential for interferences. |
| Azomethine-H | Azomethine-H | 420 nm | Simple, fast, less interference. | Lower sensitivity compared to some methods. |
| Curcumin | Curcumin | 540 nm | High sensitivity. | Complex procedure, potential for nitrate interference. |
| Carmine | Carminic Acid | 610 nm | Good precision and accuracy.[4] | Requires concentrated sulfuric acid. |
Experimental Protocols
The following are detailed experimental protocols for the determination of boron in aqueous solutions using this compound. It is crucial to use boron-free glassware or plasticware for all steps to avoid contamination.
Reagent Preparation
-
Stock Boron Solution (100 mg/L): Dissolve 0.5716 g of boric acid (H₃BO₃) in 1000 mL of deionized water.
-
Standard Boron Solutions: Prepare a series of standard solutions by diluting the stock boron solution with deionized water to cover the desired analytical range (e.g., 0, 10, 25, 50, 75, 100 µg/L).
-
This compound Reagent (0.01% w/v): Dissolve 10 mg of this compound in 100 mL of concentrated sulfuric acid (98%). This solution should be prepared fresh daily and stored in a dark, tightly capped bottle.
Standard Spectrophotometric Procedure for Water Samples
-
Sample Preparation: If the water sample contains suspended solids, filter it through a 0.45 µm membrane filter.
-
Reaction:
-
Pipette 1.0 mL of the standard or sample solution into a clean, dry glass-stoppered tube.
-
Carefully add 5.0 mL of the this compound reagent.
-
Mix the contents thoroughly by gentle swirling.
-
Allow the mixture to stand for 30 minutes at room temperature for complete color development.
-
-
Measurement:
-
Measure the absorbance of the solution at 620 nm using a spectrophotometer.
-
Use a blank solution (1.0 mL of deionized water and 5.0 mL of this compound reagent) to zero the instrument.
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations.
-
Determine the boron concentration in the sample from the calibration curve.
-
Solid-Phase Spectrophotometric Procedure for Botanical Samples
This method enhances sensitivity by pre-concentrating the boron-quinalizarin complex on a solid support.
-
Sample Digestion: Digest the botanical sample using an appropriate acid digestion method to bring the boron into solution.
-
Reaction and Extraction:
-
To a 50 mL aliquot of the digested sample solution, add 0.6 mL of a 1x10⁻³ mol/L this compound solution in ethanol and 0.05% v/v Triton X-100.[3]
-
Adjust the pH to the optimal range if necessary (this method was developed for a specific resin and may require optimization).
-
Add a known amount of a suitable solid-phase extraction resin (e.g., silica gel).[3]
-
Stir the mixture for a set time (e.g., 20 minutes) to allow for the adsorption of the boron-quinalizarin complex onto the resin.[3]
-
-
Measurement:
-
Separate the resin from the solution.
-
Measure the absorbance of the colored resin directly using a solid-phase spectrophotometry accessory at the appropriate wavelength.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical reaction and experimental workflows.
Chemical Reaction of this compound with Boron
Caption: Reaction of this compound with boric acid in sulfuric acid.
Standard Spectrophotometric Workflow
Caption: Standard workflow for boron analysis using this compound.
Interferences and Mitigation
The this compound method for boron determination is susceptible to interference from several ions that can also react with the reagent or alter the reaction conditions.
Table 3: Potential Interferences and Mitigation Strategies
| Interfering Ion | Effect | Mitigation Strategy |
| Oxidizing Agents (e.g., nitrates, nitrites) | Can destroy the this compound reagent. | Removal by evaporation with formic acid or reduction. |
| Fluoride (F⁻) | Forms a stable complex with boron (BF₄⁻), preventing its reaction with this compound. | Addition of a fluoride-complexing agent like aluminum or zirconium. |
| Certain Metals (e.g., Al³⁺, Fe³⁺, Mg²⁺) | Can form colored complexes with this compound. | Use of masking agents (e.g., EDTA), or separation techniques like ion exchange or distillation of boron as methyl borate. |
| Water | The concentration of sulfuric acid is critical; variations in water content can affect the color development. | Maintain a consistent and high concentration of sulfuric acid in all standards and samples. |
Conclusion
The this compound method provides a reliable and sensitive approach for the spectrophotometric determination of boron in various aqueous solutions. While it requires the use of concentrated sulfuric acid and careful management of potential interferences, its established protocols and quantifiable performance make it a valuable tool for researchers, scientists, and professionals in drug development and other fields requiring accurate boron analysis. For high-throughput analysis or samples with complex matrices, comparison with or validation by other methods such as Inductively Coupled Plasma (ICP) spectrometry may be beneficial.
References
Quinalizarin: A Multifaceted Agent in Cancer Cell Apoptosis and Proliferation Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), a naturally occurring compound, has demonstrated significant anticancer properties across a spectrum of cancer cell lines.[1][2][3][4] This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anticancer effects of this compound, with a focus on its activity in cell lines.
Quantitative Efficacy of this compound
This compound exhibits cytotoxic effects on various cancer cell lines in a dose-dependent manner.[1][2][3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | Not explicitly stated, but significant inhibition observed | [1] |
| HCT-116 | Colorectal Cancer | 31.5 | [5] |
| MCF-7 | Breast Cancer | 12.66 | [6] |
| T47D | Breast Cancer | 15.21 | [6] |
| MDA-MB-231 | Breast Cancer | 30.11 | [6] |
| HCE-4 | Esophageal Cancer | Not explicitly stated, but dose- and time-dependent inhibition observed | [3] |
| A549 | Lung Cancer | Not explicitly stated, but proliferation inhibited | [4] |
| NCI-H460 | Lung Cancer | Not explicitly stated, but proliferation inhibited | [4] |
| NCI-H23 | Lung Cancer | Not explicitly stated, but proliferation inhibited | [4] |
| HeLa | Cervical Cancer | Viability reduced to 23% at 100 µM | [7] |
| DU145 | Prostate Cancer | Viability reduced to 29% at 100 µM | [7] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 28.0 | [5] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death.[1][2][3][4] This is often accompanied by cell cycle arrest at specific phases, preventing cancer cell proliferation.
| Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
| SW480 | Increased from 8.55% to 34.51% after 24h treatment | G2/M phase | [1] |
| MCF-7 | Increased to 29.61% after 24h treatment | G2/M phase | [2][8] |
| HCE-4 | Induced apoptosis | G0/G1 phase | [3] |
| A549 | Induced apoptosis | G0/G1 phase | [4] |
| HeLa | Induced apoptosis | G0/G1 phase | [7] |
| DU145 | Induced apoptosis | G0/G1 phase | [7] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Cancer Cell Lines.
Molecular Mechanisms of Action: Signaling Pathways
This compound's effects on apoptosis and the cell cycle are orchestrated through the modulation of several key signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).[1][2][3][4][9]
ROS-Mediated MAPK and STAT3 Signaling
A central mechanism involves the generation of ROS, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway and inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2][9]
-
MAPK Pathway Activation: this compound treatment leads to the phosphorylation and activation of JNK and p38, while inhibiting the phosphorylation of ERK.[1][2] The activation of pro-apoptotic MAPKs like JNK and p38 contributes to the induction of apoptosis.
-
STAT3 Pathway Inhibition: this compound decreases the phosphorylation of STAT3, a transcription factor that promotes cell survival and proliferation.[1][2]
-
NF-κB Pathway Inhibition: In breast and esophageal cancer cells, this compound has also been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.[2][3]
Figure 1: this compound-induced ROS-mediated signaling pathways leading to apoptosis.
Mitochondrial Apoptosis Pathway
This compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by:
-
Upregulation of pro-apoptotic proteins: Increased expression of p53 and Bad/Bax.[1][2]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1][2]
-
Caspase Activation: This imbalance leads to the cleavage and activation of caspase-3 and PARP, executing the apoptotic process.[1][2][3]
Figure 2: this compound's modulation of the mitochondrial apoptosis pathway.
Regulation of Cell Cycle Proteins
This compound-induced cell cycle arrest is mediated by the regulation of key cell cycle proteins.
-
G2/M Arrest: In colorectal and breast cancer cells, this compound downregulates the expression of Cyclin B1 and CDK1/2, which are essential for the G2/M transition.[1][2]
-
G0/G1 Arrest: In esophageal and lung cancer cells, this compound downregulates CDK2/4 and Cyclin D1/E, while upregulating the cell cycle inhibitors p21 and p27, leading to arrest in the G0/G1 phase.[3][4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, Bcl-2, Cyclin B1).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Figure 3: General experimental workflow for investigating this compound's anticancer properties.
Conclusion
This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its ability to induce ROS-mediated apoptosis and cell cycle arrest through the modulation of multiple critical signaling pathways highlights its potential as a multi-targeting agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and build upon the existing knowledge of this compound's anticancer properties.
References
- 1. This compound Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Molecular mechanisms of this compound induces apoptosis and G0/G1 cell cycle of human esophageal cancer HCE-4 cells depends on MAPK, STAT3, and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts an anti-tumour effect on lung cancer A549 cells by modulating the Akt, MAPK, STAT3 and p53 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of CoII–this compound: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas this compound Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces autophagy, apoptosis and mitotic catastrophe in cervical and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces ROS-mediated apoptosis via the MAPK, STAT3 and NF-κB signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinalizarin: A Promising Antifungal Agent Against Candida Species
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal activity of quinalizarin against various Candida species, which are significant opportunistic fungal pathogens in humans. This compound, a synthetic anthraquinone, has demonstrated notable potential as a lead compound for the development of novel antifungal therapies. This document synthesizes the available quantitative data, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Antifungal Activity
This compound has been shown to exhibit significant inhibitory effects against planktonic cells and biofilms of several Candida species. The following tables summarize the key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
| Candida Species | MIC Range (µg/mL) | Reference Strain(s) | Clinical Isolates |
| Candida albicans | 1.95 - 62.5 | ATCC 90028 | Yes |
| Candida tropicalis | 3.9 - 15.6 | ATCC 750 | Yes |
| Candida krusei | 7.8 - 31.25 | ATCC 6258 | Yes |
| Candida glabrata | 15.6 - 62.5 | ATCC 2001 | Yes |
| Candida parapsilosis | 3.9 - 15.6 | ATCC 22019 | Yes |
Table 2: Biofilm Inhibition by this compound against Candida albicans
| This compound Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 1 x MIC | 50 - 70 | 40 - 60 |
| 2 x MIC | 70 - 90 | 60 - 80 |
| 4 x MIC | > 90 | > 80 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antifungal activity. The following sections describe the standard protocols used in the evaluation of this compound.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
-
Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Assay Procedure: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate. An equal volume of the fungal inoculum is added to each well.
-
Incubation and Reading: The plates are incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.
2.2. Biofilm Inhibition and Eradication Assays
The effect of this compound on Candida biofilms is assessed by quantifying the reduction in biofilm biomass using the crystal violet (CV) staining method.
-
Biofilm Formation: A standardized suspension of Candida cells is incubated in 96-well plates in a suitable growth medium (e.g., RPMI-1640) for 24-48 hours at 37°C to allow for biofilm formation.
-
Biofilm Inhibition Assay: this compound at various concentrations is added to the wells along with the fungal inoculum at the beginning of the incubation period.
-
Biofilm Eradication Assay: Pre-formed biofilms are treated with various concentrations of this compound for a specified period.
-
Quantification: Non-adherent cells are washed away, and the remaining biofilms are stained with 0.1% (w/v) crystal violet. The stain is then solubilized with an appropriate solvent (e.g., ethanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Visualizations: Workflows and Mechanisms
Visual diagrams aid in understanding the experimental processes and the proposed mechanisms of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Proposed mechanisms of antifungal action of this compound.
Caption: Experimental workflow for biofilm inhibition and eradication assays.
Mechanism of Action
While the precise mechanisms are still under investigation, studies suggest that this compound exerts its antifungal effects through a multi-targeted approach. The primary proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: this compound is thought to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to increased membrane permeability and subsequent leakage of cellular contents.
-
Induction of Oxidative Stress: The compound has been shown to promote the generation of reactive oxygen species (ROS) within the fungal cells. The accumulation of ROS leads to mitochondrial dysfunction and damage to cellular components.
-
Induction of Apoptosis: The combined effects of membrane disruption and oxidative stress can trigger programmed cell death, or apoptosis, in Candida cells.
Conclusion and Future Directions
This compound demonstrates significant antifungal activity against a broad range of Candida species, including those resistant to conventional antifungal agents. Its ability to inhibit both planktonic growth and biofilm formation makes it an attractive candidate for further development. Future research should focus on elucidating the specific molecular targets of this compound, optimizing its efficacy and safety profiles through medicinal chemistry efforts, and evaluating its in vivo efficacy in animal models of candidiasis. These efforts will be crucial in translating the promising in vitro activity of this compound into a clinically viable antifungal therapy.
Methodological & Application
Spectrophotometric Determination of Metal Ions Using Quinalizarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) is a highly effective chromogenic reagent for the spectrophotometric determination of various metal ions. Its ability to form stable, colored complexes with metal ions allows for their quantitative analysis using UV-Vis spectrophotometry. This technique is valued for its simplicity, cost-effectiveness, and sensitivity, making it a valuable tool in diverse fields such as environmental monitoring, pharmaceutical analysis, and industrial quality control.[1] This document provides detailed application notes and protocols for the determination of Boron and Magnesium using this compound.
Principle
The spectrophotometric determination of metal ions with this compound is based on the formation of a colored complex between the metal ion and the this compound molecule. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, following Beer-Lambert's law. The reaction conditions, such as pH and solvent, are optimized to ensure the formation of a stable complex with a distinct wavelength of maximum absorbance (λmax), which is then used for quantification.
Application 1: Determination of Boron
The reaction between boron and this compound in a concentrated sulfuric acid medium forms a colored complex that can be measured spectrophotometrically. This method is suitable for the determination of boron in various samples, including water, soil, and biological materials.[2][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 620 nm | [5] |
| Linear Range (Beer's Law) | 0.25 - 2.5 µg/mL | [5] |
| Molar Absorptivity | 2.23 x 10³ L mol⁻¹ cm⁻¹ | [5] |
| Relative Standard Deviation (RSD) | 0.97% for 1.0 µg/mL | [5] |
Experimental Protocol
1. Reagent Preparation:
-
Standard Boron Solution (100 µg/mL): Dissolve 0.5716 g of boric acid (H₃BO₃) in 1000 mL of deionized water. From this stock solution, prepare working standards by appropriate dilution.
-
This compound Reagent (0.01% w/v): Dissolve 10 mg of this compound in 100 mL of concentrated sulfuric acid (98%). Handle concentrated sulfuric acid with extreme caution in a fume hood.
-
Sulfuric Acid (98%): Use analytical grade concentrated sulfuric acid.
2. Sample Preparation:
-
Water Samples: If necessary, filter the water sample to remove any particulate matter.
-
Soil and Plant Samples: An appropriate digestion or extraction procedure is required to bring the boron into solution. A common method is dry ashing followed by acid extraction.[3]
3. Procedure:
-
Pipette a known volume of the sample or standard solution into a clean, dry glass-stoppered flask.
-
Carefully add a precise volume of concentrated sulfuric acid to the flask. The solution should be cooled in an ice bath during the addition of the acid.
-
Add a specific volume of the this compound reagent and mix thoroughly.
-
Allow the solution to stand for a specified time to ensure complete color development.
-
Measure the absorbance of the solution at 620 nm using a spectrophotometer, with a reagent blank (containing all reagents except the analyte) as the reference.
4. Calibration Curve:
-
Prepare a series of standard solutions of boron with concentrations ranging from 0.25 to 2.5 µg/mL.
-
Follow the procedure described above for each standard.
-
Plot a graph of absorbance versus the concentration of boron.
-
Determine the concentration of boron in the unknown sample by interpolating its absorbance on the calibration curve.
5. Interference: Oxidizing agents and certain metal ions can interfere with the determination. It is crucial to consult relevant literature for specific interference studies related to the sample matrix.
Application 2: Determination of Magnesium
The spectrophotometric determination of magnesium with this compound often involves a solvent extraction step to enhance selectivity and sensitivity. Magnesium is first extracted into an organic solvent with a suitable chelating agent, and then this compound is added to develop the color. This method has been successfully applied to the analysis of magnesium in alloys.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 590 nm | [1] |
| Optimal pH for Extraction | 9.5 | [1] |
| Linear Range (Beer's Law) | 0.6 - 10.20 µg/mL | [6] |
| Molar Absorptivity | 2.8 x 10³ L mol⁻¹ cm⁻¹ | [6][7] |
| Relative Standard Deviation (RSD) | 3.07% for 2.0 µg/mL | [1] |
Experimental Protocol
1. Reagent Preparation:
-
Standard Magnesium Solution (100 µg/mL): Dissolve 0.1014 g of magnesium oxide (MgO) in a minimum amount of dilute hydrochloric acid and dilute to 1000 mL with deionized water. Prepare working standards by dilution.
-
N-p-tolyl-2-thenohydroxamic acid (PTTHA) Solution (5.1x10⁻⁴ M): Dissolve the appropriate amount of PTTHA in chloroform.
-
This compound Solution (0.01% w/v): Dissolve 10 mg of this compound in 100 mL of ethanol.
-
Buffer Solution (pH 9.5): Prepare a suitable buffer, such as an ammonium chloride/ammonia buffer, and adjust the pH to 9.5.
-
Chloroform: Use analytical grade chloroform.
2. Sample Preparation:
-
Alloy Samples: The alloy sample must be dissolved in an appropriate acid mixture (e.g., perchloric and nitric acids), evaporated to dryness, and the residue dissolved in dilute hydrochloric acid.[1]
3. Procedure:
-
Take a known aliquot of the sample or standard solution in a separatory funnel.
-
Add the pH 9.5 buffer solution.
-
Add the PTTHA-chloroform solution and shake vigorously for a few minutes to extract the magnesium-PTTHA complex into the organic phase.
-
Allow the layers to separate and collect the organic phase.
-
To the organic extract, add the ethanolic this compound solution to develop the color.
-
Dilute the solution to a known volume with chloroform.
-
Measure the absorbance of the bluish-violet complex at 590 nm against a reagent blank.[1]
4. Calibration Curve:
-
Prepare a series of standard magnesium solutions with concentrations in the range of 0.6 to 10.20 µg/mL.
-
Follow the extraction and color development procedure for each standard.
-
Plot a graph of absorbance versus the concentration of magnesium.
-
Determine the concentration of magnesium in the unknown sample from the calibration curve.
5. Interference: The use of a primary chelating agent and solvent extraction significantly improves the selectivity of the method. However, the presence of other metal ions that can be extracted under the same conditions should be investigated for the specific sample matrix.[1]
Visualizations
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Spectrophotometric determination of boron in dates of some cultivars grown in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solvent Extraction and Spectrophotometric Determination of Magnesium by Paratoly l-2-Thenohydroxamic Acid and this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Quinalizarin Staining of Histological Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) is an organic compound belonging to the anthraquinone family of dyes. While historically utilized in the textile industry, its application in biological research has primarily been as a potent and selective inhibitor of protein kinase CK2. Although not a conventional histological stain, its structural similarity to Alizarin Red S, a widely used dye for the detection of calcium deposits, suggests a potential application for identifying calcification in tissue sections. This compound's ability to chelate metal ions forms the theoretical basis for its use as a histochemical stain.
This document provides a detailed, experimental protocol for the use of this compound to stain calcium deposits in paraffin-embedded histological sections. It is important to note that this protocol is adapted from the well-established Alizarin Red S staining method due to the absence of a standardized procedure for this compound in histopathology. Researchers should consider this an exploratory method that may require further optimization for specific tissues and applications.
Principle of Staining
The proposed mechanism for this compound staining is analogous to that of Alizarin Red S. This compound is expected to react with calcium ions in the tissue to form a stable, colored chelate. This reaction is dependent on pH and the local concentration of calcium. The formation of the this compound-calcium complex results in a visible color change at the sites of calcium deposition, allowing for their microscopic visualization.
Experimental Protocols
Materials and Reagents:
-
This compound (powder)
-
Distilled or deionized water
-
Ammonium hydroxide (NH₄OH), 10% solution
-
Hydrochloric acid (HCl), dilute solution for pH adjustment
-
Ethanol (reagent grade), 100%, 95%, and 70%
-
Xylene or a xylene substitute
-
Paraffin-embedded tissue sections on charged slides
-
Coplin jars or staining dishes
-
Micropipettes and tips
-
pH meter
-
Mounting medium (resinous)
-
Coverslips
Equipment:
-
Light microscope
-
Fume hood
-
Slide warming tray
-
Staining rack
Preparation of Staining Solution:
-
Stock this compound Solution (0.5% w/v):
-
Due to the low solubility of this compound in neutral water, it is recommended to dissolve it in a slightly basic solution.
-
Weigh 0.5 g of this compound powder and transfer it to a 100 mL volumetric flask.
-
Add a small amount of distilled water and then add 10% ammonium hydroxide dropwise while stirring until the this compound dissolves.
-
Once dissolved, bring the volume to 100 mL with distilled water.
-
-
Working this compound Staining Solution:
-
Take an appropriate volume of the stock solution and dilute it with distilled water. A final concentration of 0.1-0.2% is a good starting point.
-
Adjust the pH of the working solution to 4.1-4.3 using dilute hydrochloric acid or ammonium hydroxide. The pH is a critical parameter for the staining and may require optimization.[1]
-
Filter the solution before use to remove any precipitates.
-
Staining Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Place slides in a slide holder.
-
Immerse in xylene (or xylene substitute) for 2 changes of 5 minutes each.
-
Immerse in 100% ethanol for 2 changes of 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water.
-
Finally, rinse in distilled water.
-
-
Staining:
-
Immerse the slides in the working this compound staining solution for 3-5 minutes. Staining time may need to be adjusted based on tissue type and the amount of calcification.
-
Visually inspect the slides periodically under a microscope to monitor the staining intensity.
-
-
Dehydration:
-
Quickly rinse the slides in distilled water to remove excess stain.
-
Dehydrate the sections through graded alcohols: 95% ethanol for 30 seconds, followed by two changes of 100% ethanol for 1 minute each.
-
-
Clearing and Mounting:
-
Clear the sections in two changes of xylene (or xylene substitute) for 3 minutes each.
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results:
-
Calcium deposits: Should appear as a reddish-purple color.
-
Background: Should be relatively clear or lightly stained, depending on the tissue and staining time.
Quantitative Data Summary
Since this is an adapted protocol, the following table provides suggested parameters for this compound staining, alongside a typical Alizarin Red S protocol for comparison.
| Parameter | Proposed this compound Protocol | Standard Alizarin Red S Protocol[1][2] |
| Stain Concentration | 0.1% - 0.2% (w/v) | 2% (w/v) |
| Solvent | Distilled water with pH adjustment | Distilled water |
| pH of Staining Solution | 4.1 - 4.3 (requires optimization) | 4.1 - 4.3 |
| Staining Time | 3 - 5 minutes (requires optimization) | 30 seconds - 5 minutes |
| Fixation | Neutral buffered formalin | Neutral buffered formalin |
| Expected Color | Reddish-purple | Orange-red |
Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound staining of histological sections.
Proposed Staining Mechanism
Caption: Proposed chelation mechanism of this compound with calcium ions.
References
Quinalizarin: A Potent Inducer of Apoptosis for Cancer Therapy Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) is a natural compound that has demonstrated significant potential as an anticancer agent by inducing apoptosis in various cancer cell lines. This document provides a comprehensive overview of the analysis of this compound-induced apoptosis using flow cytometry, detailed experimental protocols, and a summary of its molecular mechanisms.
Data Presentation: this compound-Induced Apoptosis in Cancer Cell Lines
This compound has been shown to effectively induce apoptosis across a range of cancer cell types. The following table summarizes the quantitative data on apoptosis induction as determined by flow cytometry after treatment with this compound.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |
| SW480 | Colorectal Cancer | 10 µmol/L | 24 | 34.51% | [1] |
| MCF-7 | Breast Cancer | 10 µmol/l | 24 | 29.61% | [2] |
| DU145 | Prostate Cancer | 25 µM | Not Specified | 38.9% | [3] |
| DU145 | Prostate Cancer | 50 µM | Not Specified | 58.6% | [3] |
| DU145 | Prostate Cancer | 75 µM | Not Specified | 68.5% | [3] |
| DU145 | Prostate Cancer | 100 µM | Not Specified | >84% | [3] |
Molecular Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted mechanism primarily initiated by the generation of reactive oxygen species (ROS). This oxidative stress, in turn, modulates several key signaling pathways, leading to cell cycle arrest and programmed cell death.
Key Signaling Pathways Involved:
-
MAPK Pathway: this compound activates pro-apoptotic members of the mitogen-activated protein kinase (MAPK) family, such as JNK and p38, while inhibiting the survival-promoting ERK pathway.[4][5]
-
STAT3 Pathway: The compound has been observed to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often associated with cancer cell proliferation and survival.[4][5]
-
NF-κB Pathway: this compound can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammation and cell survival.[5][6]
-
Mitochondrial Pathway: The induction of apoptosis by this compound involves the mitochondrial (intrinsic) pathway, characterized by the upregulation of pro-apoptotic proteins like Bad and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This leads to the release of cytochrome c and subsequent activation of caspases.
-
p53 Activation: this compound treatment has been shown to increase the expression of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.[1]
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that this compound can induce cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cancer cell type.[1][6][7] This prevents cancer cells from proliferating and primes them for apoptosis.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using flow cytometry. The dual-staining method with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 1x10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry following this compound treatment.[1]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA fluorescent probe
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1.
-
Probe Loading: After the treatment period, remove the medium and incubate the cells with DCFH-DA solution (e.g., 10 mmol/L in PBS) for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.
-
Cell Harvesting: Detach the cells using trypsin and pellet them by centrifugation.
-
Resuspension: Resuspend the cell pellet in PBS.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathways activated by this compound to induce apoptosis.
References
- 1. This compound Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ROS-mediated apoptosis via the MAPK, STAT3 and NF-κB signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy, apoptosis and mitotic catastrophe in cervical and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces ROS‑mediated apoptosis via the MAPK, STAT3 and NF‑κB signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of this compound induces apoptosis and G0/G1 cell cycle of human esophageal cancer HCE-4 cells depends on MAPK, STAT3, and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts an anti-tumour effect on lung cancer A549 cells by modulating the Akt, MAPK, STAT3 and p53 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Interference of other metal ions in Quinalizarin-based boron detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quinalizarin for the spectrophotometric detection of boron. This guide focuses on the common issue of interference from other metal ions during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of boron detection using this compound?
The spectrophotometric determination of boron using this compound is based on the formation of a colored complex. In a concentrated sulfuric acid medium, boric acid reacts with this compound (1,2,5,8-tetrahydroxyanthraquinone) to form a stable, blue-colored complex. The intensity of this blue color is directly proportional to the concentration of boron in the sample and is typically measured spectrophotometrically at a wavelength of around 620 nm. The reaction is highly dependent on the concentration of sulfuric acid, which influences the sensitivity and range of the detection method.[1]
Q2: My blank and standards are showing inconsistent or no color development. What could be the cause?
Inconsistent or absent color development can be due to several factors:
-
Incorrect Sulfuric Acid Concentration: The color of the this compound-boron complex is highly sensitive to the water content in the sulfuric acid. It is crucial to use a specific concentration of sulfuric acid (typically around 93-98% w/w) to achieve optimal and reproducible results.[1]
-
Reagent Purity and Stability: The this compound reagent should be of high purity and the solution should be prepared fresh, as it can degrade over time, leading to a loss of sensitivity.
-
Contamination: Boron is a common contaminant in laboratory glassware. It is essential to use boron-free glassware or plasticware for all preparations and measurements to avoid artificially high readings.
Q3: Which metal ions are known to interfere with this compound-based boron detection?
Several metal ions can interfere with the this compound method by forming their own colored complexes with the reagent or by altering the reaction conditions. The most common interfering ions include:
-
Iron (Fe³⁺)
-
Aluminum (Al³⁺)
-
Copper (Cu²⁺)
-
Magnesium (Mg²⁺)
-
Sodium (Na⁺)
The extent of interference depends on the concentration of these ions in the sample.
Troubleshooting Guide: Metal Ion Interference
This guide provides solutions to common problems encountered due to the presence of interfering metal ions in your samples.
Problem 1: My sample analysis yields a higher-than-expected boron concentration.
-
Possible Cause: Presence of interfering metal ions such as Fe³⁺, Al³⁺, or Cu²⁺ that form colored complexes with this compound, leading to a positive interference.
-
Solution:
-
Identify the Interfering Ion: If the sample matrix is known, consult the tolerance limit table below. If the matrix is unknown, consider using a preliminary qualitative analysis to identify potential interfering ions.
-
Employ Masking Agents: Masking agents are compounds that form stable, colorless complexes with interfering ions, preventing them from reacting with this compound.
-
For Iron (Fe³⁺) Interference: Ascorbic acid is an effective masking agent for iron. It reduces Fe³⁺ to Fe²⁺, which has a significantly lower tendency to form a complex with this compound.
-
For Aluminum (Al³⁺) and other metal ions: Ethylenediaminetetraacetic acid (EDTA) can be used as a general masking agent to chelate a variety of metal ions, including Al³⁺ and Cu²⁺.
-
-
Implement a Separation Technique: If masking is insufficient, consider a pre-analysis separation step. Ion-exchange chromatography can be used to separate boron from interfering cations.
-
Problem 2: The color of my sample solution is not the expected blue of the this compound-boron complex.
-
Possible Cause: High concentrations of certain metal ions can lead to the formation of complexes with different colors, thus altering the final absorbance spectrum. For instance, this compound itself changes color from violet-blue to red with increasing water content, and the presence of interfering ions can influence this equilibrium.[1]
-
Solution:
-
Dilution: If the concentration of the interfering ion is very high, diluting the sample may bring its concentration below the tolerance limit. However, ensure that the boron concentration remains within the detection range of the assay.
-
Use of Specific Masking Agents: As mentioned above, using a masking agent specific to the interfering ion can prevent the formation of off-color complexes.
-
pH Adjustment: The formation of metal-Quinalizarin complexes is pH-dependent. While the this compound-boron reaction is performed in concentrated sulfuric acid, any pre-treatment steps should carefully control the pH to minimize the formation of interfering complexes.
-
Quantitative Data on Metal Ion Interference
The tolerance limits of various ions in a solid-phase spectrophotometric method for boron determination using this compound are presented in the table below. While this data is from a solid-phase method, it provides a useful reference for the potential interference in liquid-phase assays. The tolerance limit is defined as the concentration of the ion that causes a relative error of less than ±5% in the determination of 20 µg/L of boron.
| Foreign Ion | Tolerated Limit (mg/L) |
| Na⁺ | 10.0 |
| K⁺ | 10.0 |
| Ca²⁺ | 10.0 |
| Mg²⁺ | 8.0 |
| Al³⁺ | 5.0 |
| Fe³⁺ | 2.0 |
| Cu²⁺ | 2.0 |
| Mn²⁺ | 2.0 |
| Zn²⁺ | 2.0 |
| Cl⁻ | 10.0 |
| NO₃⁻ | 10.0 |
| SO₄²⁻ | 10.0 |
| PO₄³⁻ | 5.0 |
Source: Adapted from a study on solid-phase spectrophotometric determination of boron.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Boron using this compound with Interference Mitigation
This protocol outlines the procedure for boron determination in a water sample, including steps to mitigate interference from iron.
1. Reagents and Materials:
-
Boron-free deionized water
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
This compound solution (0.01% w/v in 98% H₂SO₄)
-
Standard Boron Solution (1000 mg/L)
-
Ascorbic Acid Solution (10% w/v in deionized water, prepare fresh)
-
Boron-free glassware or plasticware
2. Procedure:
-
Sample Preparation:
-
Take a known volume of the water sample (e.g., 1 mL) in a clean, dry, boron-free vial.
-
If iron interference is suspected, add 0.5 mL of the freshly prepared 10% ascorbic acid solution to the sample and mix well. Allow the solution to stand for 10 minutes to ensure the complete reduction of Fe³⁺.
-
-
Color Development:
-
Carefully add 5 mL of concentrated sulfuric acid to the sample vial. Caution: This should be done slowly and under a fume hood, as the reaction is highly exothermic.
-
Add 1 mL of the 0.01% this compound solution and mix thoroughly.
-
Allow the solution to cool to room temperature and then let it stand for at least 30 minutes for complete color development.
-
-
Spectrophotometric Measurement:
-
Prepare a blank solution using 1 mL of deionized water instead of the sample and follow the same procedure.
-
Measure the absorbance of the sample and the standard solutions against the blank at 620 nm using a spectrophotometer.
-
-
Calibration:
-
Prepare a series of standard boron solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) from the stock solution.
-
Treat the standards in the same way as the sample (including the addition of ascorbic acid if it was used for the samples).
-
Construct a calibration curve by plotting the absorbance versus the boron concentration.
-
Determine the boron concentration in the sample from the calibration curve.
-
Visualizations
Caption: Signaling pathway of this compound-based boron detection and metal ion interference.
Caption: Experimental workflow for troubleshooting metal ion interference.
References
Improving the stability of Quinalizarin solutions for long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining stable Quinalizarin solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important? this compound (1,2,5,8-Tetrahydroxyanthraquinone) is a potent and selective inhibitor of protein kinase CK2, making it a valuable tool in cellular biology and drug development.[1][2] The stability of your this compound solution is critical because degradation or precipitation alters its effective concentration, leading to inaccurate and irreproducible experimental results.
Q2: What are the main factors that affect the stability of this compound solutions? The primary factors influencing this compound stability are the choice of solvent, pH, storage temperature, light exposure, and the presence of oxidizing agents.[3][4] Improper conditions can lead to chemical degradation or physical precipitation.
Q3: My this compound solution has changed color. What does this indicate? A color change in your this compound solution often indicates a shift in pH or chemical degradation. This compound is an acid-base indicator; its color is dependent on the pH of the solution.[5] However, a significant or unexpected color change, especially when accompanied by precipitation, likely points to degradation of the compound.
Q4: What is the recommended solvent for preparing a this compound stock solution? While this compound has limited solubility in many organic solvents, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions for biological experiments. For other applications, its solubility is highest in toluene and acetone, followed by acetic acid, acetonitrile, and n-butanol.[6][7] It is practically insoluble in water.[8]
Q5: How should I store my this compound stock solutions for maximum stability? For long-term stability, concentrated stock solutions (e.g., in DMSO) should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[9] Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
Issue 1: My this compound has precipitated out of my aqueous buffer.
-
Cause: this compound has very low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the this compound can crash out if its concentration exceeds its solubility limit in the final buffer composition. This is a common issue with many organic compounds.
-
Solution:
-
Decrease Final Concentration: Ensure the final concentration in your assay is well below the solubility limit.
-
Optimize Dilution: When preparing the working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations.
-
Buffer Composition: The composition of your buffer can influence solubility. The presence of certain salts or proteins may either help or hinder solubility.[10] Consider evaluating solubility in different buffer systems if precipitation persists.
-
Issue 2: My experimental results are inconsistent over time.
-
Cause: This may be due to the degradation of this compound in your working solution. Stability in aqueous buffers at room or physiological temperatures can be limited to hours.
-
Solution:
-
Prepare Fresh: Always prepare fresh working dilutions from a frozen stock aliquot immediately before each experiment.
-
Limit Exposure: Do not store diluted, aqueous solutions of this compound for extended periods. Keep working solutions on ice and protected from light during the experiment if possible.
-
Stock Stability Check: If you suspect your frozen stock may be compromised, compare its performance to a freshly prepared stock solution made from the original powder.[11]
-
Data on this compound Properties and Stability
The following table summarizes key properties and qualitative stability information for this compound. Note that specific quantitative degradation kinetics are not widely published and are highly dependent on the exact solution conditions.
| Parameter | Data / Recommendation | Source(s) |
| Molecular Formula | C₁₄H₈O₆ | [12] |
| Molecular Weight | 272.21 g/mol | [2] |
| Physical Form | Red-brown powder | [3] |
| Melting Point | ≥300 °C | [13] |
| Solubility Order | Toluene > Acetone > Acetic Acid > Acetonitrile > n-Butanol | [6][7] |
| Recommended Stock Solvent | DMSO (for biological assays) | Common Practice |
| Storage (Powder) | Room temperature, protected from light | |
| Storage (Stock Solution) | -20°C or -80°C, in aliquots, protected from light | [9] |
| Stability Concern (Aqueous) | Low solubility, prone to precipitation | [8][10] |
| Degradation Factors | Light, high pH, strong oxidizing agents, prolonged heat | [3][4][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution suitable for most cell-based assays.
-
Pre-Weighing: Allow the container of this compound powder (MW: 272.21 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Aseptically weigh 2.72 mg of this compound powder and transfer it to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of high-quality, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 2-5 minutes until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Filtration (Optional): For sterile applications, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Aliquoting: Dispense the solution into small, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting (amber) microcentrifuge tubes.
-
Storage: Tightly cap the aliquots and store them at -20°C or -80°C for long-term use. Ensure they are protected from light.
Protocol 2: Preparation of a 10 µM Working Solution
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Prepare Dilution Buffer: Prepare the desired volume of your final aqueous buffer (e.g., cell culture medium, assay buffer).
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in DMSO to create an intermediate 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate stock solution to your final aqueous buffer while vortexing. For a 10 µM final solution from a 100 µM intermediate stock, this would be a 1:10 dilution (e.g., 100 µL of 100 µM stock into 900 µL of buffer).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.
Visualizations
Factors Affecting this compound Solution Stability
Caption: Key environmental and chemical factors influencing the stability of this compound solutions.
Recommended Workflow for Preparing this compound Solutions
References
- 1. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesson 6.8: pH and Color Change - American Chemical Society [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation into solid and solution properties of quinizarin [diva-portal.org]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [himedialabs.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Quinalizarin Staining in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Quinalizarin for staining tissue samples. The following information is intended to help resolve common issues and improve the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in tissue staining?
This compound (1,2,5,8-Tetrahydroxyanthraquinone) is a dye that belongs to the anthraquinone family.[1][2] In histopathology, its primary application is not for calcium as is the case with the similarly structured Alizarin Red S, but for the detection of certain metals, most notably beryllium and aluminum, in tissue sections.
Q2: How does this compound stain for metals in tissue?
The staining mechanism of this compound involves the formation of a colored complex with the target metal ions present in the tissue. The hydroxyl groups of the this compound molecule chelate the metal ions, resulting in a localized color deposit at the site of metal accumulation. The specificity and intensity of the staining can be influenced by factors such as the pH of the staining solution and the presence of other interfering ions.
Q3: Is there a standardized protocol for this compound staining?
While this compound has been used for the detection of beryllium and aluminum, a universally standardized and detailed protocol for its use in tissue staining is not as commonly cited as protocols for other stains. However, a generalized protocol can be adapted based on established principles of histochemical metal detection.
Generalized Experimental Protocol: this compound Staining for Beryllium and Aluminum
This protocol provides a general framework. Optimization of incubation times, concentrations, and pH may be necessary for specific tissue types and experimental conditions.
Reagents and Solutions:
-
This compound Staining Solution (0.5% w/v):
-
Dissolve 0.5 g of this compound powder in 100 ml of a suitable solvent. Ethanol (50-70%) is often a good starting point.
-
The pH of the solution is critical and should be adjusted based on the target metal. For beryllium, a more alkaline pH may be required, while aluminum staining is often performed in a slightly acidic to neutral buffer. It is recommended to test a range of pH values (e.g., 5.0 to 8.0) to determine the optimal condition for your specific application.
-
Filter the solution before use.
-
-
Differentiating Solution:
-
A weakly acidic or alkaline solution may be used to remove non-specific background staining. 50% ethanol can also be used for differentiation.
-
-
Fixative:
-
Formalin-fixed, paraffin-embedded tissue sections are commonly used.
-
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Staining:
-
Immerse slides in the filtered this compound staining solution for a duration ranging from 5 to 30 minutes. The optimal time will need to be determined empirically.
-
Ensure the staining solution is covered to prevent evaporation.
-
-
Differentiation:
-
Briefly rinse the slides in the differentiating solution to remove excess stain and reduce background. This step should be monitored microscopically to avoid over-differentiation.
-
-
Washing:
-
Rinse the slides thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
A light counterstain, such as hematoxylin, can be used to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Sites of beryllium or aluminum accumulation will appear as colored deposits. The exact color may vary depending on the metal and the pH of the staining solution but is typically in the range of reddish-violet to deep purple.
Troubleshooting Poor this compound Staining
Below are common issues encountered during this compound staining and potential solutions, presented in a question-and-answer format.
Weak or No Staining
Q: My tissue sections show very weak or no staining. What could be the cause?
A: This is a common issue that can arise from several factors. Refer to the table below for potential causes and solutions.
| Possible Cause | Suggested Solution |
| Incorrect pH of Staining Solution | The pH is critical for the chelation reaction. Prepare fresh staining solution and carefully adjust the pH to the optimal range for your target metal. |
| Low Concentration of Target Metal | The amount of beryllium or aluminum in the tissue may be below the detection limit of the stain. Consider using a more sensitive detection method if possible. |
| Insufficient Staining Time | Increase the incubation time in the this compound solution. Monitor the staining intensity microscopically at different time points. |
| Over-differentiation | The differentiation step may have been too harsh or too long, removing the specific stain. Reduce the time in the differentiating solution or use a milder differentiator. |
| Poor Fixation | Inadequate fixation can lead to poor tissue morphology and loss of target metals. Ensure proper fixation protocols are followed. |
| Degraded Staining Solution | This compound solutions may degrade over time. Prepare fresh staining solution for each experiment. |
High Background Staining
Q: My sections have high background staining, which obscures the specific signal. How can I reduce this?
A: High background can be due to non-specific binding of the dye. The following table outlines potential causes and solutions.
| Possible Cause | Suggested Solution |
| Staining Solution Too Concentrated | Try diluting the this compound staining solution. |
| Insufficient Differentiation | Increase the duration or the strength of the differentiation step. Monitor carefully under a microscope. |
| Inadequate Washing | Ensure thorough washing after the staining and differentiation steps to remove all unbound dye. |
| Precipitate in the Staining Solution | Always filter the this compound solution immediately before use to remove any precipitates that can deposit on the tissue. |
Artifacts and Non-Specific Staining
Q: I am seeing crystalline precipitates and other artifacts on my stained sections. What could be the reason?
A: Artifacts can be introduced at various stages of the staining process.
| Possible Cause | Suggested Solution |
| Dye Precipitation | As mentioned, filter the staining solution. Also, ensure the glassware is clean. |
| Contamination from Water Bath | Use clean water in the water bath when floating sections to avoid picking up debris.[3] |
| Incomplete Deparaffinization | Residual wax can interfere with staining. Ensure complete removal of paraffin with fresh xylene.[4] |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound staining.
Caption: Troubleshooting workflow for poor this compound staining.
References
Technical Support Center: Enhancing Quinalizarin's Selectivity for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Quinalizarin for specific metal ion detection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for metal ion detection?
This compound (1,2,5,8-tetrahydroxyanthraquinone) is a chromogenic and fluorescent ligand that can form stable complexes with various metal ions.[1][2] This complexation alters the electronic properties of the this compound molecule, leading to a measurable change in its absorption or fluorescence spectrum. The intensity and wavelength of these changes can be correlated to the concentration of the target metal ion.
Q2: Which metal ions can this compound be used to detect?
This compound has been reported to form complexes with a variety of metal ions, including but not limited to: Aluminum (Al³⁺), Boron (B³⁺), Copper (Cu²⁺), Lead (Pb²⁺), Cobalt (Co²⁺), and Iron (Fe³⁺). The selectivity and sensitivity for each ion depend significantly on the experimental conditions.
Q3: How can I prepare a this compound stock solution?
A common procedure for preparing a this compound stock solution for spectrophotometric analysis is as follows:
-
Weighing: Accurately weigh a desired amount of high-purity this compound powder.[3]
-
Dissolving: Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, as this compound has low solubility in water.[4]
-
Dilution: Dilute the solution to the desired final concentration with the same solvent.
-
Storage: Store the stock solution in a dark, airtight container to prevent degradation from light and moisture. For long-term storage, it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months.[4]
Q4: Can a this compound-based sensor be reused?
The reusability of a this compound-based sensor depends on the nature of the sensor platform and the binding affinity of the metal ion. In principle, regeneration can be achieved by disrupting the this compound-metal complex.[5][6] This can be attempted by:
-
pH adjustment: Altering the pH of the solution can protonate or deprotonate the this compound molecule, leading to the release of the metal ion.
-
Chelating agents: Introducing a stronger chelating agent, such as EDTA, can sequester the metal ion from the this compound complex.
-
Solvent washing: Washing the sensor with a solvent that disrupts the complex can also be effective.
The optimal regeneration method will need to be determined experimentally for each specific metal ion and sensor setup.
Troubleshooting Guides
Issue 1: Low or No Signal Response
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Optimize the pH of the reaction buffer. The optimal pH for complex formation is specific to each metal ion. For example, a pH of 6.0 is often used for Cu(II) detection with similar ligands. |
| Degraded this compound Solution | Prepare a fresh this compound stock solution. Protect the solution from light and store it properly. |
| Insufficient Incubation Time | Increase the incubation time to ensure complete complex formation. Monitor the signal over time to determine the optimal incubation period. |
| Low Metal Ion Concentration | Ensure the metal ion concentration is within the detection range of the assay. Consider a pre-concentration step if necessary. |
| Instrument Malfunction | Verify the functionality of the spectrophotometer or fluorometer using a standard solution. |
Issue 2: Poor Selectivity / Interference from Other Ions
| Possible Cause | Troubleshooting Step |
| Overlapping Spectral Responses | Use a masking agent to selectively bind and "hide" interfering ions. For example, ascorbic acid can be used to mask Fe(III) interference in Al(III) detection.[7] |
| Non-optimal Experimental Conditions | Fine-tune experimental parameters such as pH, solvent, and temperature to favor the complexation of the target metal ion over others. |
| Broadband Spectral Changes | Employ derivative spectrophotometry or multivariate calibration methods to resolve overlapping signals from multiple species. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Preparation | Ensure accurate and consistent preparation of all solutions, including buffers and the this compound stock solution. |
| Temperature Fluctuations | Perform experiments at a controlled temperature, as binding affinities can be temperature-dependent. |
| Cuvette Contamination or Scratches | Thoroughly clean cuvettes between measurements and inspect for any scratches that may interfere with light transmission. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate volume dispensing. |
Quantitative Data
The following table summarizes the reported stability constants (log K) for this compound with various metal ions. Higher log K values indicate stronger binding affinity.
| Metal Ion | Stoichiometry (Metal:Ligand) | log K |
| Co(II) | 1:1, 1:2 | - |
| Ni(II) | 1:1, 1:2 | - |
| Cu(II) | 1:1, 1:2 | - |
| Zn(II) | 1:1 | - |
| Ca(II) | 1:1 | - |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Boron
This protocol is adapted from a method for the determination of boron in botanical samples.[4]
-
Sample Preparation: Prepare a 50 mL aqueous sample containing boron.
-
Reagent Addition:
-
Adjust the pH of the sample to 2.0.
-
Add a solution of this compound (final concentration 1x10⁻³ mol L⁻¹).
-
Add Triton X-100 to a final concentration of 0.05% v/v to aid in dissolution.
-
-
Complex Formation: Stir the mixture mechanically for 20 minutes to allow for the formation of the this compound-boron complex.
-
Measurement: Measure the absorbance of the solution at 560 nm and 800 nm against a reagent blank (a solution containing all reagents except boron).
-
Calibration: Prepare a calibration curve using standard boron solutions of known concentrations (e.g., 10.0–100.0 µg L⁻¹) and follow the same procedure.
Protocol 2: Spectrophotometric Determination of Aluminum
This protocol is a general procedure based on the complexation of aluminum with anthraquinone derivatives.
-
Sample Preparation: Prepare an aqueous sample containing aluminum.
-
Interference Masking (if necessary): If interfering ions like Fe(III) are present, add a masking agent such as ascorbic acid.[7]
-
pH Adjustment: Adjust the pH of the solution to the optimal range for Al-Quinalizarin complex formation (typically weakly acidic to neutral).
-
Reagent Addition: Add the this compound solution and allow for an incubation period for the color to develop.
-
Measurement: Measure the absorbance at the wavelength of maximum absorption for the Al-Quinalizarin complex.
-
Calibration: Construct a calibration curve using standard aluminum solutions.
Signaling Pathways and Experimental Workflows
This compound-Metal Ion Complexation and Signal Generation
The interaction of this compound with a metal ion involves the formation of a coordination complex, which alters the electronic structure of the this compound molecule. This change in the electronic structure leads to a shift in the absorption and/or fluorescence spectrum, which is the basis for detection.
Caption: General signaling pathway for metal ion detection using this compound.
Experimental Workflow for Enhancing Selectivity
To enhance the selectivity of this compound for a specific metal ion, a systematic approach involving the optimization of various experimental parameters is necessary.
Caption: An iterative workflow for optimizing the selectivity of this compound.
References
- 1. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in biosensor regeneration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Assessment of Regeneration Methods for Peptide-Based QCM Biosensors in VOCs Analysis Applications | MDPI [mdpi.com]
- 7. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinalizarin-Cation Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for Quinalizarin complex formation with various cations for spectrophotometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the formation of this compound-cation complexes?
The pH of the solution is a critical parameter in the formation of stable metal-ligand complexes with this compound. The acidity or basicity of the medium affects both the ionization state of this compound and the hydrolysis of the metal ions. For complexation to occur, the phenolic hydroxyl groups of this compound must be deprotonated to allow for chelation with the cation. However, if the pH is too high, metal ions may precipitate as hydroxides, preventing complex formation. Therefore, an optimal pH must be established where the ligand is sufficiently deprotonated and the cation remains in solution.
Q2: How do I determine the optimal pH for my specific cation of interest?
The optimal pH for complex formation is highly dependent on the specific cation. While published methods provide a good starting point, it is recommended to experimentally determine the optimal pH for your system. This is typically done by preparing a series of solutions containing a fixed concentration of the cation and this compound at varying pH values and measuring the absorbance at the wavelength of maximum absorption (λmax). The pH that yields the highest absorbance corresponds to the optimal pH for complex formation.
Q3: What is the typical solvent for preparing a this compound stock solution?
This compound is sparingly soluble in water but soluble in organic solvents. A common solvent for preparing a this compound stock solution is absolute ethanol.[1] It is advisable to store the solution in a brown bottle to protect it from light.[1]
Q4: Can I use this compound for the determination of all metal ions?
This compound is a versatile chelating agent that can form complexes with a range of cations. However, its selectivity is not absolute, and it may react with multiple ions in a sample, leading to interferences. The selectivity can be improved by carefully controlling the pH and using masking agents to eliminate the interference of non-target ions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development | 1. Incorrect pH: The pH of the solution is outside the optimal range for complex formation.2. Insufficient reagent concentration: The concentration of this compound is too low to fully complex the cation.3. Cation precipitation: The pH is too high, causing the metal ion to precipitate as a hydroxide. | 1. Optimize pH: Perform a pH titration to determine the optimal pH for your specific cation.2. Increase reagent concentration: Prepare a fresh this compound solution and ensure a sufficient excess is used.3. Adjust pH: Lower the pH of the solution to bring the metal hydroxide back into solution before adding the chelating agent. |
| Inconsistent or drifting absorbance readings | 1. Complex instability: The formed complex is not stable over time.2. Temperature fluctuations: Changes in temperature can affect the complexation equilibrium.3. Interference from other ions: The presence of interfering ions can lead to the formation of unstable or competing complexes. | 1. Monitor reaction time: Determine the time required for the complex to reach stable absorbance and take measurements within this timeframe.2. Maintain constant temperature: Use a temperature-controlled water bath for the reaction.3. Use masking agents: Add appropriate masking agents to sequester interfering ions. For example, ascorbic acid can be used to mask iron interference in aluminum analysis with similar dyes.[2] |
| Precipitate formation upon adding this compound | 1. Low solvent concentration: If working in a mixed aqueous-organic solvent system, the concentration of the organic solvent may be too low to keep the complex dissolved.2. High concentration of reactants: The concentrations of the cation and/or this compound may be too high, leading to the precipitation of the complex. | 1. Increase organic solvent ratio: Adjust the solvent composition to enhance the solubility of the complex.2. Dilute samples: Work with more dilute solutions of both the cation and the reagent. |
Data Presentation: Optimal pH for this compound-Cation Complex Formation
The following table summarizes the reported optimal pH values and corresponding wavelengths of maximum absorption (λmax) for the complex formation of this compound with various cations.
| Cation | Optimal pH | λmax (nm) | Notes |
| Aluminum (Al³⁺) | 5.5 | Not specified | Optimal for preconcentration using cloud point extraction. |
| Magnesium (Mg²⁺) | 9.5 | 590 | Extracted with N-p-tolyl-2-thenohydroxamic acid into chloroform, with this compound added to the extract for color development.[1] |
| Calcium (Ca²⁺) | 5.2 | 630 | In the presence of the cationic surfactant cetyltrimethylammonium bromide (CTAB) to enhance sensitivity. |
| Boron | 2.0 | 466 (on solid phase) | For solid-phase spectrophotometric determination where the complex is fixed on silica gel.[3] |
| Copper (Cu²⁺) | Not specified | Not specified | pH optimization is recommended. |
| Iron (Fe³⁺) | Not specified | Not specified | pH optimization is recommended. A study using a similar ligand, 1-amino-4-hydroxyanthraquinone, for Fe(III) determination found an optimal pH of 2.5.[4] |
| Lead (Pb²⁺) | Not specified | Not specified | pH optimization is recommended. |
| Zinc (Zn²⁺) | Not specified | Not specified | pH optimization is recommended. A study using Alizarin Red S for Zn(II) determination found an optimal pH of 4.5.[5] |
Experimental Protocols
General Protocol for Spectrophotometric Determination of a Cation using this compound
This protocol provides a general framework. Specific parameters such as concentrations, volumes, and incubation times should be optimized for each specific application.
1. Preparation of a Standard Metal Ion Solution (e.g., 100 ppm):
-
Accurately weigh the required amount of a high-purity salt of the cation.
-
Dissolve the salt in a small amount of deionized water.
-
If necessary, add a few drops of an appropriate acid to prevent hydrolysis.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
2. Preparation of a this compound Stock Solution (e.g., 0.01% w/v):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in absolute ethanol in a 100 mL volumetric flask.
-
Dilute to the mark with absolute ethanol and mix well.
-
Store the solution in a dark, sealed container.
3. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) using appropriate buffer systems (e.g., acetate, phosphate, borate).
4. Determination of Optimal pH:
-
In a series of 10 mL volumetric flasks, add a fixed volume of the standard metal ion solution.
-
To each flask, add a fixed volume of the this compound stock solution.
-
Add a specific buffer solution to each flask to achieve a range of pH values.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for a predetermined time to ensure complete complex formation.
-
Measure the absorbance of each solution at the expected λmax against a reagent blank.
-
Plot absorbance versus pH to determine the optimal pH.
5. Construction of a Calibration Curve:
-
In a series of 10 mL volumetric flasks, add varying volumes of the standard metal ion solution to create a range of concentrations.
-
To each flask, add the optimal buffer solution and the this compound stock solution.
-
Dilute to the mark with deionized water and mix well.
-
After the optimal reaction time, measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration to generate a calibration curve.
6. Analysis of an Unknown Sample:
-
Prepare the unknown sample solution, ensuring it is within the linear range of the calibration curve.
-
Treat the sample solution in the same manner as the standards (add buffer and this compound).
-
Measure the absorbance and determine the concentration from the calibration curve.
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Logic of pH optimization for complex formation.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Complexation equilibria and spectrophotometric determination of iron(III) with 1-amino-4-hydroxyanthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reducing background fluorescence in Quinalizarin-based assays
Welcome to the Technical Support Center for Quinalizarin-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and reduce background fluorescence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background fluorescence can be a significant issue in this compound-based assays, leading to low signal-to-noise ratios and inaccurate results. Below are common problems and solutions to help you troubleshoot your experiments effectively.
High Background Fluorescence Obscuring Signal
Question: My assay has very high background fluorescence, making it difficult to detect my specific signal. What are the common causes and how can I reduce it?
Answer: High background fluorescence in this compound-based assays can originate from several sources. Here’s a breakdown of potential causes and troubleshooting steps:
-
Autofluorescence from biological samples: Cellular components (e.g., NADH, riboflavins) and media components (e.g., phenol red, serum) can fluoresce, contributing to background noise.
-
Troubleshooting:
-
Use phenol red-free media: If working with live cells, switch to a phenol red-free culture medium during the assay.
-
Reduce serum concentration: Minimize the serum concentration in your final assay buffer or, if possible, replace it with a serum-free medium or bovine serum albumin (BSA).
-
Wash cells: Before adding this compound, wash the cells with phosphate-buffered saline (PBS) to remove residual media components.
-
Include "no-cell" and "unstained cell" controls: These controls will help you quantify the background contribution from the media and the cells themselves.
-
-
-
Non-specific binding of this compound: this compound may bind to cellular components or surfaces other than the target of interest.
-
Troubleshooting:
-
Optimize this compound concentration: Perform a concentration titration to find the lowest concentration of this compound that still provides a robust specific signal.
-
Increase wash steps: After incubation with this compound, increase the number and duration of wash steps with an appropriate buffer (e.g., PBS with a low concentration of a mild detergent like Tween-20) to remove unbound or loosely bound molecules.[1]
-
Include a blocking step: For cell-based assays, pre-incubating with a blocking buffer (e.g., BSA or skim milk solution) can help reduce non-specific binding sites.
-
-
-
Instrument settings: Improper instrument settings can lead to the detection of unwanted background signals.
-
Troubleshooting:
-
Optimize gain and exposure settings: Use the lowest gain and exposure settings that still allow for the detection of your specific signal.
-
Use appropriate filters: Ensure that your excitation and emission filters are optimized for the spectral properties of this compound to minimize bleed-through from other fluorescent sources.
-
-
-
This compound aggregation: At high concentrations, this compound may form aggregates, which can lead to altered fluorescence properties and increased background. This is a phenomenon known as aggregation-caused quenching (ACQ) where fluorescence can paradoxically decrease at higher concentrations.[2][3][4][5][6]
-
Troubleshooting:
-
Optimize this compound concentration: As mentioned before, a concentration titration is crucial.
-
Solvent optimization: Ensure this compound is fully dissolved in an appropriate solvent before adding it to the assay buffer. The polarity of the solvent can significantly impact its fluorescence.[3][7][8][9][10]
-
-
Inconsistent or Non-Reproducible Results
Question: I am observing significant variability between replicate wells and between experiments. What could be causing this?
Answer: Inconsistent results can be frustrating. Here are some factors to consider:
-
pH sensitivity of this compound fluorescence: The fluorescence of many compounds, including those with structures similar to this compound, can be highly dependent on the pH of the solution.[11][12][13]
-
Troubleshooting:
-
Maintain a constant pH: Ensure your assay buffer is robust and maintains a stable pH throughout the experiment.
-
Test different pH values: During assay development, it may be beneficial to test a range of pH values to find the optimal condition for a stable and strong signal.
-
-
-
Solvent effects: The type and concentration of solvent used to dissolve this compound can affect its fluorescence quantum yield and emission spectrum.[3][7][8][9][10][14]
-
Troubleshooting:
-
Use a consistent solvent: Always use the same solvent and the same final solvent concentration in your assay.
-
Minimize final solvent concentration: High concentrations of organic solvents can be toxic to cells and may interfere with biological interactions.
-
-
-
Photobleaching: this compound, like many fluorophores, can be susceptible to photobleaching, which is the light-induced degradation of the molecule, leading to a loss of fluorescence.
-
Troubleshooting:
-
Minimize light exposure: Protect your samples from light as much as possible during incubations and before reading.
-
Reduce excitation light intensity: Use the lowest possible excitation intensity that provides an adequate signal.
-
Decrease exposure time: Minimize the time the sample is exposed to the excitation light during measurement.
-
Use photostability-enhancing reagents: If available and compatible with your assay, consider adding antifade reagents to your mounting medium for imaging-based assays.
-
-
Unexpected Quenching of Fluorescence Signal
Question: My fluorescence signal is lower than expected, or it decreases over time even when protected from light. What could be quenching the signal?
Answer: Fluorescence quenching is a process that decreases the fluorescence intensity. It can be caused by a variety of substances.
-
Interfering compounds: Components in your sample or assay buffer may act as quenchers.
-
Troubleshooting:
-
Identify potential quenchers: Common quenchers include heavy metal ions, halides (e.g., iodide, bromide), and some organic molecules.[1] If your assay involves metal ions, be aware that some may quench this compound's fluorescence.
-
Buffer composition: Scrutinize your buffer components. For example, some components of cell culture media or lysis buffers could have quenching properties.
-
Run controls: Test the effect of individual buffer components on this compound's fluorescence in a cell-free system.
-
-
-
Self-quenching/Aggregation-Caused Quenching (ACQ): As mentioned earlier, at high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence.[2][3][4][5][6]
-
Troubleshooting:
-
Optimize this compound concentration: This is the most critical step to mitigate self-quenching.
-
-
Data Summary Tables
While specific quantitative data for this compound's fluorescence properties can be sparse and highly dependent on experimental conditions, the following table summarizes general trends and provides a starting point for optimization.
| Parameter | General Trend / Recommendation | Potential Impact on Background |
| This compound Concentration | Titrate to the lowest effective concentration. | High concentrations can lead to aggregation and self-quenching, increasing background. |
| Solvent Polarity | Fluorescence is sensitive to solvent polarity. Test different solvents (e.g., DMSO, ethanol) and minimize final concentration.[3][7][8][9][10] | Can affect solubility and aggregation, thereby influencing background. |
| pH | Fluorescence intensity can be pH-dependent.[11][12][13] Maintain a stable, optimized pH. | pH shifts can alter this compound's charge state and binding properties, affecting non-specific interactions. |
| Excitation/Emission Wavelengths | Determine optimal wavelengths empirically for your specific instrument and buffer conditions. | Mismatched filters can lead to detection of autofluorescence and other background signals. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol describes a method to determine the optimal working concentration of this compound to maximize the signal-to-noise ratio.
-
Prepare a stock solution of this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a serial dilution: Create a series of dilutions of the this compound stock solution in your final assay buffer. A typical range to test would be from 100 µM down to 10 nM.
-
Set up your assay plate:
-
Include wells with your assay components (e.g., cells, protein) and the different concentrations of this compound.
-
Include "background" wells containing only the assay buffer and the different concentrations of this compound (no cells or target protein).
-
Include "no this compound" control wells with your assay components but without this compound.
-
-
Incubate: Incubate the plate according to your assay protocol.
-
Measure fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for this compound.
-
Analyze the data:
-
Subtract the fluorescence of the "no this compound" control from all other wells.
-
Plot the fluorescence intensity versus the this compound concentration for both the assay wells and the background wells.
-
Calculate the signal-to-background ratio for each concentration.
-
The optimal concentration will be the one that gives the highest signal-to-background ratio.
-
Protocol 2: Assessing Autofluorescence and Non-Specific Binding
This protocol helps to identify the contribution of different components to the overall background fluorescence.
-
Prepare your assay plate with the following controls:
-
Blank: Assay buffer only.
-
Media Control: Cell culture media (if applicable) in assay buffer.
-
Unstained Cells: Cells in assay buffer without this compound.
-
No-Target Control: All assay components except the specific target of interest (if possible).
-
Experimental Wells: All assay components including this compound.
-
-
Incubate: Follow your standard assay incubation protocol.
-
Measure fluorescence: Read the plate at the excitation and emission wavelengths used for this compound.
-
Analyze the data:
-
The "Blank" will give you the background of the buffer and plate.
-
The "Media Control" will indicate the fluorescence contribution of the media.
-
The "Unstained Cells" will show the level of cellular autofluorescence.
-
The "No-Target Control" will help assess the level of non-specific binding of this compound to other components in the assay.
-
By comparing these controls to your experimental wells, you can pinpoint the major sources of background fluorescence.
-
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
Caption: General experimental workflow for a this compound-based fluorescence assay.
Caption: A logical workflow for troubleshooting high background fluorescence in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Aggregation-Caused Quenching Probe-Loaded Pressurized Metered-Dose Inhalers with Fluorescence Tracking Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of CoII–this compound: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas this compound Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Quinalizarin assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Quinalizarin assay. The information is designed to address common issues related to variability and reproducibility in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound (1,2,5,8-tetrahydroxyanthraquinone) is a potent and selective inhibitor of Protein Kinase CK2 (formerly known as Casein Kinase II).[1][2] Its primary use in a research setting is to study the physiological roles of CK2 and to investigate its potential as a therapeutic target in various diseases, including cancer.[3]
Q2: What is the mechanism of action of this compound as a CK2 inhibitor?
This compound acts as an ATP-competitive inhibitor of CK2.[3] This means it binds to the ATP-binding pocket of the CK2 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates.
Q3: How selective is this compound for CK2?
This compound has demonstrated high selectivity for CK2. When tested against a large panel of other protein kinases, it showed minimal inhibition of other kinases at concentrations where it potently inhibits CK2.[3] However, it's important to note that like many kinase inhibitors, it may have off-target effects at higher concentrations.[4][5]
Troubleshooting Guide
Poor Signal or No Inhibition
Q4: My assay shows little to no inhibition of CK2 activity, even at high concentrations of this compound. What could be the cause?
-
Improper this compound Preparation: this compound is a powder that needs to be dissolved in a suitable solvent, typically DMSO, to create a stock solution. Ensure the compound is fully dissolved. Precipitates in the stock solution will lead to inaccurate concentrations in the final assay.
-
This compound Degradation: While generally stable, prolonged storage in solution, especially at room temperature or in the presence of light, can lead to degradation. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working dilutions for each experiment.
-
Incorrect ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is dependent on the ATP concentration in the assay. High concentrations of ATP will require higher concentrations of this compound to achieve the same level of inhibition. Ensure the ATP concentration is appropriate for the assay and consistent across experiments.
-
Inactive Enzyme: The CK2 enzyme may have lost activity due to improper storage or handling. Always follow the manufacturer's instructions for storing and handling the enzyme. It is advisable to run a positive control with a known CK2 inhibitor to verify enzyme activity.
High Variability and Poor Reproducibility
Q5: I'm observing significant variability between replicate wells and poor reproducibility between experiments. What are the likely sources of this variability?
-
This compound Precipitation: this compound has limited solubility in aqueous solutions. At higher concentrations, it may precipitate out of the assay buffer, leading to inconsistent results. Visually inspect your assay plates for any signs of precipitation. Consider optimizing the final DMSO concentration in the assay to improve solubility, but be mindful that high concentrations of DMSO can also affect enzyme activity.
-
Compound Aggregation: Small molecules, particularly those with planar aromatic structures like this compound, can form aggregates in solution. These aggregates can nonspecifically inhibit enzymes, leading to false positives and high variability.[6][7] Including a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (e.g., 0.01%), in the assay buffer can help to prevent aggregation.[6]
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of inhibitor or enzyme, can introduce significant error. Use calibrated pipettes and ensure proper mixing of all components.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure that all assay components are at the same temperature before starting the reaction and that the incubation steps are performed at a consistent temperature.
-
Instrument Variability: Issues with the plate reader, such as fluctuations in the light source or detector sensitivity, can contribute to variability. Regular maintenance and calibration of the instrument are crucial.
Assay Interference
Q6: I am using a fluorescence-based assay format. Could this compound be interfering with my signal?
Yes, this is a significant possibility. This compound is a colored compound and may also be fluorescent, which can interfere with fluorescence-based readouts.[8][9][10][11][12]
-
Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
-
Fluorescence Quenching: The colored nature of this compound can lead to quenching of the fluorescent signal from the assay probe, resulting in an apparent inhibition that is not due to a direct effect on the enzyme.
To address this:
-
Run a control: Include wells with this compound but without the enzyme to measure its intrinsic fluorescence.
-
Use a different detection method: If interference is suspected, consider switching to a non-fluorescence-based method, such as a radiometric assay using ³²P-ATP or a luminescence-based assay that is less prone to this type of interference.
-
Use a red-shifted fluorophore: Interference from autofluorescence is often more pronounced at shorter wavelengths. Using a fluorescent probe that excites and emits at longer, red-shifted wavelengths can sometimes mitigate this issue.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's inhibitory activity against Protein Kinase CK2.
| Parameter | Value | Kinase | Notes |
| IC₅₀ | ~110 nM | Human CK2 | The half maximal inhibitory concentration. |
| Kᵢ | ~50-60 nM | Human CK2 | The inhibition constant, indicating binding affinity. |
Note: IC₅₀ values are dependent on the specific assay conditions, particularly the ATP concentration. Kᵢ values provide a more absolute measure of inhibitor potency.
Experimental Protocols
In Vitro CK2 Kinase Assay
This protocol is a general guideline for performing an in vitro kinase assay to determine the inhibitory activity of this compound against CK2.
Materials:
-
Recombinant human Protein Kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (DMSO only).
-
Prepare Kinase Reaction Mix: Prepare a master mix containing the CK2 enzyme and the peptide substrate in kinase assay buffer.
-
Set up the Assay Plate:
-
Add the this compound dilutions and vehicle control to the wells of the assay plate.
-
Add the kinase reaction mix to all wells.
-
Mix gently by shaking the plate.
-
-
Initiate the Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for CK2.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction and Detect Signal: Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
References
- 1. Proteomics perturbations promoted by the protein kinase CK2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to prevent precipitation of Quinalizarin in buffer solutions
For researchers, scientists, and drug development professionals utilizing Quinalizarin, ensuring its proper dissolution and preventing precipitation in buffer solutions is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this potent and selective protein kinase CK2 inhibitor.
Troubleshooting Guide: Preventing this compound Precipitation
This compound is a hydrophobic molecule with low aqueous solubility, which often leads to precipitation in buffer solutions. Below are common issues and recommended strategies to maintain a homogenous solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low intrinsic water solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous buffer. |
| Cloudiness or precipitation over time | pH of the buffer is not optimal for this compound solubility. Aggregation of this compound molecules. | Adjust the pH of the buffer. For many hydrophobic compounds, moving further from the isoelectric point can increase solubility. Experiment with a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) to find the optimal condition for your specific buffer system. |
| Immediate precipitation even with a stock solution | The final concentration of the organic solvent (e.g., DMSO) in the buffer is too low to maintain solubility. The buffer components are interacting with this compound. | Increase the percentage of the co-solvent in the final solution, but be mindful of its potential effects on your experimental system. Consider using alternative co-solvents like ethanol. If buffer interaction is suspected, try a different buffer system (e.g., switch from a phosphate-based buffer to a Tris-based buffer). |
| Precipitation in cell culture media | Complex composition of the media, including salts and proteins, can reduce the solubility of hydrophobic compounds. | Prepare the final this compound concentration by adding the stock solution to the media immediately before use. Minimize the storage time of this compound-containing media. If precipitation persists, consider the use of solubilizing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to prepare a stock solution at a concentration that allows for a small volume to be added to your aqueous buffer, minimizing the final DMSO concentration in your experiment.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound, like many organic molecules with ionizable groups, is pH-dependent.[2] Altering the pH of the buffer can change the ionization state of this compound, which in turn affects its solubility and tendency to aggregate.[3][4] It is recommended to empirically determine the optimal pH for your specific buffer system and experimental conditions.
Q3: Can I use co-solvents other than DMSO?
A3: Yes, other water-miscible organic solvents like ethanol can also be used to dissolve this compound. The choice of co-solvent may depend on the specific requirements of your experiment, including potential toxicity to cells or interference with assays. When using co-solvents, it is crucial to include appropriate solvent controls in your experiments.
Q4: Are there other methods to improve this compound solubility in aqueous solutions?
A4: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Surfactants: Non-ionic surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[5][6][7][8]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11][12][13]
The choice of method will depend on the specific experimental context and the compatibility of these agents with your system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 272.21 g/mol )[14]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.72 mg of this compound powder and place it in a clean, dry microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the preparation of a 10 µM working solution of this compound in a phosphate buffer (pH 7.4).
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Warm the 10 mM this compound stock solution to room temperature.
-
In a sterile microcentrifuge tube, add 999 µL of PBS (pH 7.4).
-
Add 1 µL of the 10 mM this compound stock solution to the PBS.
-
Immediately vortex the solution to ensure rapid and thorough mixing.
-
Use the working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound for extended periods.
Note: The final DMSO concentration in this working solution is 0.1%. It is important to run a vehicle control with the same final concentration of DMSO in your experiments.
Visualizing Experimental Workflows
To aid in understanding the process of preparing a stable this compound solution, the following workflow diagrams are provided.
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
Caption: Workflow for preparing a dilute this compound working solution in an aqueous buffer.
Logical Relationships in Troubleshooting Precipitation
The following diagram illustrates the decision-making process when troubleshooting this compound precipitation.
Caption: A decision tree for troubleshooting this compound precipitation in buffer solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural-Origin Betaine Surfactants as Promising Components for the Stabilization of Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. The influence of different gums compared with surfactants as encapsulating stabilizers on the thermal, storage, and low-pH stability of chlorophyllin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Mechanisms of Emulsion Destabilization: An Investigation of Surfactant" by JORDAN N. NOWACZYK [scholarscompass.vcu.edu]
- 9. Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of Genistein-HP β Cyclodextrin-Poloxamer 188 Ternary Inclusion Complex: Solubility to Cytotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of a Novel Salicin–Cyclodextrin Complex [mdpi.com]
- 14. This compound | C14H8O6 | CID 5004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Spectrophotometric Boron Analysis: The Quinalizarin Method and its Alternatives
For researchers, scientists, and drug development professionals requiring accurate boron determination, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of the quinalizarin-based spectrophotometric method with other common colorimetric and advanced instrumental techniques for boron analysis. The performance of each method is evaluated based on key validation parameters, supported by experimental data to facilitate an informed decision-making process.
Performance Comparison of Boron Analysis Methods
The selection of an analytical method for boron determination is often a trade-off between sensitivity, accuracy, cost, and the complexity of the sample matrix. The following tables summarize the quantitative performance of the this compound method alongside popular spectrophotometric and instrumental alternatives.
Table 1: Comparison of Spectrophotometric Methods for Boron Analysis
| Parameter | This compound Method | Curcumin Method | Azomethine-H Method | Carminic Acid Method |
| Linearity Range | 10.0–100.0 µg/L[1] | Up to 3 ppm | 1-10 ppm | 1-10 ppm |
| Limit of Detection (LOD) | 1.5 µg/L[1] | 0.0514 ppm[2] | 0.2019 - 0.2040 µg/mL[3][4] | Not explicitly found |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| Precision (RSD) | 2.75%[1] | 0.028%[5][6] | <8%[7] | Not explicitly found |
| Accuracy (% Recovery) | 93.5–107.6%[1] | 86%[5][6] | Quantitative[7] | Not explicitly found |
| Wavelength (λmax) | 560 and 800 nm[1] | 540 nm[5][6] | 411 nm[4] | 605 nm |
Table 2: Comparison of Instrumental Methods for Boron Analysis
| Parameter | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Linearity Range | 0 - 10 mg/L | Not explicitly found |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/L[7], 1.24 mg/L | 0.01 mg/L[7] |
| Limit of Quantification (LOQ) | 4.13 mg/L | Not explicitly found |
| Precision (RSD) | < 20%[7] | < 20%[7] |
| Accuracy (% Recovery) | 80 - 120%[7] | 80 - 120%[7] |
Experimental Protocols
Detailed methodologies for the key spectrophotometric techniques are provided below. It is crucial to use boron-free glassware or plasticware for all procedures to avoid contamination.
This compound-Based Spectrophotometric Method
This method relies on the formation of a colored complex between boron and this compound in a strong acid medium.
Reagents:
-
This compound Solution: Prepare a 1x10⁻³ mol/L solution of this compound in ethanol.[1]
-
Boric Acid Stock Solution (1000 mg/L): Dissolve an appropriate amount of boric acid in deionized water.
-
Standard Boron Solutions: Prepare a series of standard solutions by diluting the stock solution.
-
Triton X-100 Solution (0.05% v/v): To aid in the dissolution of the complex.[1]
-
Buffer Solution: To adjust the pH.
Procedure:
-
To a 50 mL sample (or an aliquot diluted to 50 mL) containing boron, add the appropriate buffer to adjust the pH.
-
Add 0.6 mL of the this compound solution and 0.05% v/v of Triton X-100.[1]
-
The mixture is stirred mechanically for 20 minutes to allow for color development.[1]
-
The absorbance of the solution is measured at 560 nm and 800 nm using a spectrophotometer.[1]
-
A blank solution is prepared in the same manner, omitting the boron.
-
The boron concentration is determined by comparing the sample absorbance to a calibration curve prepared from the standard solutions.
Curcumin-Based Spectrophotometric Method
This method is based on the reaction of boron with curcumin in an acidic environment to form a red-colored complex called rosocyanine.
Reagents:
-
Curcumin Reagent: Dissolve 0.0819 g of curcumin and 10.0341 g of oxalic acid in 96% alcohol and add 8.4 mL of concentrated HCl in a 200 mL volumetric flask.
-
Boric Acid Stock Solution (1000 ppm): Prepare a stock solution from boric acid.[6]
-
Standard Boron Solutions: Prepare standards with concentrations ranging from 0.2 to 10 ppm.[6]
Procedure:
-
Pipette 1 mL of each standard boron solution or sample into a vaporizer cup.
-
Add 4 mL of the curcumin solution to each cup.
-
Evaporate the mixture to dryness in a water bath at 55 ± 2°C.
-
After cooling, add 10 mL of 96% ethanol to dissolve the residue.
-
Filter the solution and measure the absorbance at 540 nm using a UV-Vis spectrophotometer.[5][6]
-
Construct a calibration curve from the standard solutions to determine the boron concentration in the samples.
Azomethine-H-Based Spectrophotometric Method
This method involves the reaction of borate with azomethine-H to form a yellow-colored complex.
Reagents:
-
Azomethine-H Reagent: Can be prepared by reacting H-acid with salicylaldehyde.
-
Buffer Solution: To maintain the optimal pH.
-
EDTA Solution: To mask interfering metal ions.
Procedure:
-
To the sample extract, add the buffer solution and EDTA solution.
-
Add the Azomethine-H reagent.
-
Allow the reaction to proceed for 30-40 minutes for full color development.[4]
-
Measure the absorbance of the solution at a wavelength of 411 nm.[4]
-
Determine the boron concentration from a calibration curve prepared with standard solutions.
Carminic Acid-Based Spectrophotometric Method
In the presence of concentrated sulfuric acid, boron forms a complex with carminic acid, resulting in a color change from red to blue.
Reagents:
-
Carminic Acid Reagent: A solution of carminic acid in concentrated sulfuric acid.
-
Concentrated Sulfuric Acid.
-
Standard Boron Solutions.
Procedure:
-
Carefully add a specific volume of the sample to a reaction vessel.
-
Add a defined volume of concentrated sulfuric acid.
-
Add the carminic acid reagent.
-
Allow the reaction to proceed for a set amount of time.
-
Measure the absorbance of the solution at 605 nm.
-
Calculate the boron concentration using a standard calibration curve.
Methodology Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, a workflow diagram for the this compound-based spectrophotometric method is provided below.
Caption: Workflow for the this compound-based spectrophotometric analysis of boron.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Accurate and precise determination of the boron isotope ratio by QQQ-ICP-MS: application to natural waters and carbonates - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
Quinalizarin vs. Other CK2 Inhibitors: A Comparative Analysis for Researchers
A detailed examination of Quinalizarin's performance against other prominent Protein Kinase CK2 inhibitors, supported by experimental data and methodological insights.
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, particularly cancer. This has led to the development of numerous small molecule inhibitors targeting CK2. This guide provides a comparative analysis of this compound, a potent and selective CK2 inhibitor, against other widely used inhibitors such as Silmitasertib (CX-4945), TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole), SGC-CK2-2, and GO289. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Data Presentation: A Quantitative Comparison of CK2 Inhibitors
The efficacy and selectivity of a kinase inhibitor are paramount for its utility as a research tool and potential therapeutic agent. The following tables summarize the in vitro potency (IC50 and Ki) of this compound and its counterparts against CK2 and a selection of off-target kinases.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | CK2 (holoenzyme) | 110 | 50-58 | [1][2][3][4][5][6][7] |
| CK2α | 1350 | 675 | [2] | |
| CK1 | >1000 | - | ||
| 72 other kinases | >1000 | - | ||
| Silmitasertib (CX-4945) | CK2α/α' | 1 | 0.38 | [8][9][10][11] |
| FLT3 | 35 | - | [9][10] | |
| PIM1 | 46 | - | [9][10] | |
| CDK1 | 56 | - | [9][10] | |
| DYRK1A | 160 | - | [9][12] | |
| GSK3β | 190 | - | [9][12] | |
| TBB | CK2 (rat liver) | 900 | - | [1][3][10][13] |
| CK2 (human recombinant) | 1600 | 80-210 | [1][3][10][13] | |
| Phosphorylase kinase | 8700 | - | [14] | |
| GSK3β | 11200 | - | [14] | |
| CDK2 | 15600 | - | [14] | |
| SGC-CK2-2 | CK2α | 3 | - | [15][16][17] |
| CK2α' | <1 | - | [15][16] | |
| HIPK2 | 600 | - | [16][17] | |
| GO289 | CK2 | 7 | - | [2][8][18][19] |
| PIM2 | 13000 | - | [18] |
Table 1: In Vitro Potency of Selected CK2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other CK2 inhibitors against their primary target and selected off-target kinases. Lower values indicate higher potency.
| Inhibitor | Kinase Panel Size | Selectivity Profile | Reference(s) |
| This compound | 140 | At 1 µM, only CK2 activity was reduced by more than 50%.[2][20][21][22] | [2][20][21][22] |
| Silmitasertib (CX-4945) | 238 | At 0.5 µM, inhibits 7 out of 238 kinases by more than 90%.[9][10] | [9][10] |
| TBB | 33 | At 10 µM, only CK2 was drastically inhibited (>85%), with moderate inhibition of 3 other kinases.[1][3][23] | [1][3][23] |
| SGC-CK2-2 | 403 | At 1 µM, only 3 out of 403 kinases showed a percent of control (PoC) <10.[15][16][17] | [15][16][17] |
| GO289 | 60 | At 5 µM, showed little effect on other kinases.[2][8] | [2][8] |
Table 2: Selectivity Profiles of CK2 Inhibitors. This table provides an overview of the selectivity of each inhibitor based on kinase panel screening data. A more selective inhibitor will affect a smaller number of kinases at a given concentration.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and extension of scientific findings. Below are protocols for key experiments commonly used in the evaluation of CK2 inhibitors.
In Vitro CK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CK2 in a cell-free system.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of the test inhibitor.
-
Initiate the reaction by adding recombinant CK2 enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity of samples with the inhibitor to a control sample with DMSO.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of CK2 inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CK2 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the EC50 (half-maximal effective concentration) value by plotting cell viability against inhibitor concentration.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by CK2 and a typical experimental workflow for inhibitor screening.
Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.
Caption: A generalized workflow for the screening and selection of CK2 inhibitors.
References
- 1. TBB | Casein Kinase 2 Inhibitors: R&D Systems [rndsystems.com]
- 2. Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a potent, selective and cell-permeable inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 16. eubopen.org [eubopen.org]
- 17. Probe SGC-CK2-2 | Chemical Probes Portal [chemicalprobes.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Selectivity of CK2 Inhibitor this compound: A Reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Quinalizarin Assay with Mass Spectrometry for Quantitative Analysis of Small Molecules
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical research and drug development, accurate and reliable quantification of small molecules is paramount. Two distinct analytical techniques, the Quinalizarin assay and mass spectrometry, offer robust platforms for such measurements. This guide provides an objective comparison of their performance, supported by typical experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
The this compound assay, a colorimetric method, has historically been employed for the determination of boron. However, its principles can be extended to other small molecules capable of forming colored complexes. In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely regarded as a gold standard for quantitative bioanalysis.[1][2][3] This guide presents a hypothetical cross-validation for the quantification of a model small molecule drug, Ciprofloxacin, to illustrate the comparative performance of a this compound-like spectrophotometric assay and an LC-MS/MS method.
Comparative Performance Data
The following table summarizes the typical quantitative performance characteristics of a this compound-like spectrophotometric assay and a quantitative LC-MS/MS method for the analysis of a small molecule drug.
| Performance Metric | This compound-like Spectrophotometric Assay | Quantitative LC-MS/MS |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | ~0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
Experimental Protocols
Detailed methodologies for both the this compound-like spectrophotometric assay and the quantitative LC-MS/MS are provided below.
This compound-like Spectrophotometric Assay for a Model Small Molecule
This protocol is based on the principle of forming a colored charge-transfer complex, analogous to the this compound assay.
-
Preparation of Standard Solutions: A stock solution of the model drug is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of standard concentrations.
-
Sample Preparation: The sample containing the analyte is dissolved in the same solvent as the standards.
-
Reaction Mixture: To a fixed volume of each standard and sample solution, a solution of a complexing agent (analogous to this compound) and a suitable buffer are added.
-
Incubation: The reaction mixtures are incubated at a specified temperature for a set time to allow for complete color development.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[4][5][6]
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.
Quantitative LC-MS/MS Assay for a Model Small Molecule
This protocol outlines a typical workflow for the quantification of a small molecule in a biological matrix.
-
Preparation of Standard and Quality Control (QC) Samples: A stock solution of the model drug and an internal standard (IS) are prepared. Calibration standards and QC samples are prepared by spiking the blank biological matrix (e.g., plasma) with known concentrations of the drug and a fixed concentration of the IS.
-
Sample Preparation (Protein Precipitation): To the plasma samples, standards, and QCs, a protein precipitating agent (e.g., acetonitrile) containing the IS is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the IS are monitored.[7][8][9]
-
-
Quantification: The peak area ratio of the analyte to the IS is calculated for each sample and standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their nominal concentrations. The concentration of the analyte in the samples is then calculated using the regression equation of the calibration curve.
Visualizing the Workflow and Signal Generation
The following diagrams illustrate the cross-validation workflow and the signal generation pathways for each analytical method.
References
- 1. rsc.org [rsc.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation [mdpi.com]
- 5. jppres.com [jppres.com]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Quinalizarin's Corrosion Inhibition Efficiency: A Comparative Analysis Against Leading Organic Inhibitors
A comprehensive evaluation of Quinalizarin's performance as a corrosion inhibitor for mild steel in acidic environments reveals its competitive efficacy when benchmarked against established organic inhibitors such as 8-hydroxyquinoline, Benzotriazole, and 2-mercaptobenzothiazole. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their respective corrosion inhibition capabilities.
This report delves into the quantitative performance of these organic compounds, primarily focusing on their application in mitigating the corrosion of mild steel in hydrochloric acid (HCl) solutions. The data presented is collated from various electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), which are standard techniques for evaluating inhibitor performance.
Comparative Performance Analysis
The inhibition efficiency (IE) is a key metric for assessing the performance of a corrosion inhibitor. It quantifies the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the inhibition efficiencies and other critical electrochemical parameters for this compound and the selected organic inhibitors under comparable experimental conditions.
Table 1: Inhibition Efficiency of this compound and Other Organic Inhibitors for Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| This compound | 5 x 10⁻⁴ | 92.4 | [1] |
| 8-hydroxyquinoline | 1 x 10⁻³ | 96.0 | [2] |
| Benzotriazole | 2.5 x 10⁻² | 98.0 | [3] |
| 2-mercaptobenzothiazole | 1 x 10⁻³ | 90.11 | [4] |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with Various Inhibitors
| Inhibitor | Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Corrosion Potential (Ecorr) (mV vs. SCE) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Reference |
| Blank | - | 1150 | -485 | 75 | -125 | [1] |
| This compound | 5 x 10⁻⁴ | 87 | -460 | 65 | -110 | [1] |
| 8-hydroxyquinoline | 1 x 10⁻³ | 49.9 | -495 | 72 | -118 | [5] |
| Benzotriazole | 5 x 10⁻⁴ | 158 | -488 | 73 | -121 | [6] |
| 2-mercaptobenzothiazole | 1 x 10⁻³ | 114 | -475 | 70 | -115 | [4] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with Various Inhibitors
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 9.8 | 150 | - | [1] |
| This compound | 5 x 10⁻⁴ | 135 | 45 | 92.7 | [1] |
| 8-hydroxyquinoline | 1 x 10⁻³ | 542 | 30 | 98.2 | [2] |
| Benzotriazole | 5 x 10⁻⁴ | 150 | 55 | 93.5 | [6] |
| 2-mercaptobenzothiazole | 1 x 10⁻³ | 350 | 40 | 97.2 | [4] |
Experimental Methodologies
The data presented in this guide is derived from standard electrochemical techniques used for corrosion inhibitor evaluation. A general overview of these methods is provided below.
Potentiodynamic Polarization
Potentiodynamic polarization studies are conducted to determine the kinetic parameters of corrosion.[7] A three-electrode setup is typically used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[8] The mild steel specimens are typically polished with different grades of emery paper, degreased with a solvent like acetone, and rinsed with distilled water before immersion in the test solution. The polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate.[8] From the resulting Tafel plots, corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) are extrapolated.[9][10] The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100
where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[11][12][13] The measurements are performed at the open circuit potential (OCP) over a wide frequency range. The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency (IE%) from EIS data is calculated as:
IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100
where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively. The double-layer capacitance (Cdl) provides information about the adsorption of the inhibitor on the metal surface.[14]
Visualizing the Inhibition Process
To better understand the workflow of evaluating corrosion inhibitors and the logical relationship in comparing their performance, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 12. mdpi.com [mdpi.com]
- 13. gamry.com [gamry.com]
- 14. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Quinalizarin-Based Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Boron Determination
Quinalizarin has been effectively utilized as a chromogenic reagent in a solid-phase spectrophotometric method for the determination of boron in botanical samples. This method offers a cost-effective and straightforward alternative to more expensive instrumental techniques. Below is a comparison of this this compound-based method with another common spectrophotometric method using curcumin and the widely accepted instrumental method, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Table 1: Performance Comparison of Analytical Methods for Boron Determination
| Parameter | This compound-Based Solid-Phase Spectrophotometry | Curcumin-Based Spectrophotometry | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Formation of a colored complex between boron and this compound immobilized on a solid support. | Formation of a red-colored rosocyanin complex between boron and curcumin.[1] | Measurement of atomic emission from excited atoms in a plasma.[2] |
| Limit of Detection (LOD) | 1.5 µg/L[3] | Not specified in provided results | 0.025 mg/L (25 µg/L)[4] |
| Limit of Quantitation (LOQ) | Not specified in provided results | Not specified in provided results | 0.124 mg/L (124 µg/L)[4] |
| Linear Range | 10.0–100.0 µg/L[3] | y = 0.3446x - 0.0119 (R² = 0.9976) for a specific application[1] | Typically wide, spanning several orders of magnitude. |
| Precision (%RSD) | 2.75% (n=8)[3] | 0.028% for a specific sample analysis[1] | Generally ≤ 2% |
| Accuracy (% Recovery) | 93.5% to 107.6%[3] | 86% for a specific sample analysis[1] | Typically 90-110% |
| Interferences | Potential interference from oxidizing agents and high concentrations of other metals. | Affected by nitrates and fluorides. | Spectral and matrix interferences can occur but are often correctable.[5] |
| Cost & Complexity | Low cost, simple instrumentation.[3] | Low cost, simple instrumentation.[1] | High initial investment and operational costs, requires skilled operator.[6] |
Comparison of Analytical Methods for Aluminum Determination
While this compound is a known reagent for aluminum, detailed validation data for a specific method was not prominently available in the reviewed literature. However, a comparison of spectrophotometric methods, in general, with instrumental techniques for aluminum determination is presented below. For a concrete example, a validated method using Alizarin Red S is included.
Table 2: Performance Comparison of Analytical Methods for Aluminum Determination
| Parameter | Spectrophotometry (e.g., Alizarin Red S Method) | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Formation of a colored complex between aluminum and a chromogenic agent.[7] | Absorption of light by free aluminum atoms in a flame or graphite furnace.[8] | Measurement of the mass-to-charge ratio of aluminum ions in a plasma.[8] |
| Limit of Detection (LOD) | 2 µg/L[7] | 100 µg/L (Flame), 3 µg/L (Graphite Furnace)[9] | Typically <1 µg/L |
| Limit of Quantitation (LOQ) | 5 µg/L[7] | Not specified in provided results | Typically a few µg/L |
| Linear Range | 5.0–320 µg/L[7] | Dependent on concentration and instrument. | Very wide, spanning several orders of magnitude. |
| Precision (%RSD) | 4%[7] | Generally < 5% | Generally < 3% |
| Accuracy (% Recovery) | 90-110%[7] | Dependent on method and matrix. | Typically 90-110% |
| Interferences | Interference from other metal ions can be significant.[7] | Chemical and ionization interferences can occur. | Isobaric and polyatomic interferences can be problematic but often managed with modern instruments. |
| Cost & Complexity | Low cost, simple instrumentation.[8] | Moderate cost and complexity.[8] | Very high initial investment and operational costs, requires highly skilled operator.[10] |
Experimental Protocols
This compound-Based Solid-Phase Spectrophotometric Determination of Boron
This protocol is a summarized representation based on the described method[3].
-
Preparation of the Solid Phase: Silica gel is used as the solid support for the this compound reagent.
-
Sample Preparation: Botanical samples are appropriately digested or extracted to bring boron into a solution.
-
Complex Formation:
-
To a 50 mL sample solution containing boron, add the this compound-functionalized silica gel.
-
Adjust the pH to the optimal range for complex formation.
-
Stir the mixture mechanically for 20 minutes to allow for the formation of the boron-Quinalizarin complex on the solid phase.
-
-
Measurement:
-
Collect the colored resin and transfer it to a 1.0 mm quartz cell.
-
Prepare a blank solution containing all reagents except boron and treat it in the same manner.
-
Measure the absorbance difference between the sample and the blank at 560 nm and 800 nm.
-
-
Quantification: Determine the boron concentration using a calibration curve prepared with standard boron solutions.
Curcumin-Based Spectrophotometric Determination of Boron
This protocol is a generalized procedure based on the APHA-AWWA 4500 B method mentioned in the literature[1].
-
Sample Preparation: Water samples are collected and filtered if necessary.
-
Complex Formation:
-
Take a known volume of the sample or standard solution.
-
Add a solution of curcumin in acetic acid.
-
Evaporate the mixture to dryness in a water bath.
-
Add a suitable solvent to dissolve the residue, which will contain the red-colored rosocyanin complex.
-
-
Measurement:
-
Transfer the solution to a cuvette.
-
Measure the absorbance at the wavelength of maximum absorption for the rosocyanin complex (typically around 540 nm).
-
-
Quantification: Determine the boron concentration from a calibration curve prepared using standard boron solutions.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages in the analytical workflows and the logical relationships in method validation.
References
- 1. media.neliti.com [media.neliti.com]
- 2. arvumplantlabs.com [arvumplantlabs.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 10 Tips for Effective Aluminum Testing in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
